1-Piperidinethiocarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQMZVFUXRQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364356 | |
| Record name | 1-Piperidinethiocarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14294-09-8 | |
| Record name | 14294-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidinethiocarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-1-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Piperidinethiocarboxamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural information of 1-Piperidinethiocarboxamide. The information is curated for professionals in research and development, with a focus on clarity and practical application.
Core Chemical and Physical Properties
This compound is an organic compound featuring a piperidine ring linked to a thiocarboxamide group.[1] It is typically a solid or crystalline substance.[1] Its potential applications are in medicinal chemistry and as a building block in organic synthesis.[1] The piperidine moiety contributes to its basicity and solubility in polar solvents, while the thiocarboxamide group is reactive and can participate in various chemical reactions.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C6H12N2S | [1] |
| Molecular Weight | 144.24 g/mol | |
| Melting Point | 126°C to 130°C | |
| CAS Number | 14294-09-8 | [1] |
| Purity (Typical) | 98% |
Chemical Structure
The structural identity of this compound is defined by several key identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | piperidine-1-carbothioamide | |
| SMILES | C1CCN(CC1)C(=S)N | |
| InChI Key | UERQMZVFUXRQOD-UHFFFAOYSA-N |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not available in the reviewed literature, a general synthetic approach can be conceptualized. A common method for the synthesis of thiocarboxamides involves the reaction of a secondary amine (piperidine) with a source of thiocarbonyl.
A plausible conceptual workflow is outlined below. This is a generalized representation and would require optimization and validation in a laboratory setting.
References
An In-depth Technical Guide on the Core Mechanism of Action of 1-Piperidinethiocarboxamide and Its Analogs
Disclaimer: To date, the specific molecular mechanism of action of 1-Piperidinethiocarboxamide has not been extensively elucidated in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the established and emerging mechanisms of action of structurally related piperidine carboxamide and thiocarboxamide derivatives. The information presented herein is intended to provide a foundational understanding of the potential biological activities of this class of compounds for researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive starting point for the design of novel bioactive molecules. When combined with a thiocarboxamide or carboxamide functional group, the resulting piperidine (thio)carboxamides exhibit a wide range of pharmacological activities. This guide will explore the key mechanisms of action identified for these derivatives, including proteasome inhibition, cathepsin K inhibition, and the induction of cellular senescence, supported by quantitative data and detailed experimental methodologies.
Proteasome Inhibition: A Potential Anticancer and Antimalarial Mechanism
Piperidine carboxamides have emerged as potent inhibitors of the proteasome, a critical cellular machine responsible for protein degradation. Inhibition of the proteasome disrupts protein homeostasis, leading to cell cycle arrest and apoptosis, making it a validated target in cancer and infectious diseases.
Mechanism of Action
Structurally related piperidine carboxamides have been shown to selectively target the β5 subunit of the 20S proteasome, which harbors chymotrypsin-like activity. Cryo-electron microscopy studies have revealed that these compounds can bind to a previously untargeted region of the β5 active site, distinct from the catalytic threonine residue. This unique binding mode is thought to be responsible for their species-selective activity, for instance, against the Plasmodium falciparum proteasome in malaria.[1]
Signaling Pathway: Ubiquitin-Proteasome System
References
Biological activity of 1-Piperidinethiocarboxamide derivatives
An In-depth Technical Guide on the Biological Activity of 1-Piperidinethiocarboxamide Derivatives
Introduction
The piperidine scaffold is a privileged structural motif in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Among the vast landscape of piperidine derivatives, those incorporating a thiocarboxamide functional group, specifically this compound derivatives, have garnered significant attention for their diverse pharmacological activities. These compounds have demonstrated potential as antimicrobial, anticancer, and enzyme-inhibiting agents, making them a fertile ground for drug discovery and development.[3][4]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and related piperidine derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
Synthesis of Piperidine Derivatives
The synthesis of piperidine derivatives is a well-established field, with numerous methods available for constructing the core piperidine ring and introducing various functional groups. Common strategies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[2][5]
A general approach for synthesizing N-substituted piperidine derivatives often involves the reaction of piperidine with various electrophiles. For instance, the synthesis of certain piperidine-based 1,2,3-triazolylacetamide derivatives involves multi-step reactions starting from piperidine precursors.[6] Similarly, piperidine-3-carbothioamide derivatives can be synthesized from starting materials like piperidine-3-carbonitrile or piperidine-3-carboxylic acid, followed by conversion to the corresponding carbothioamide.[7]
Antimicrobial Activity
Derivatives of piperidine have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]
Antibacterial Activity
Several studies have highlighted the antibacterial potential of piperidine derivatives. For instance, novel thiosemicarbazides bearing a piperidine moiety have been synthesized and evaluated for their antibacterial effects.[4] In one study, piperidinothiosemicarbazones derived from aminoazinecarbonitriles exhibited significant activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.5–4 µg/mL against resistant strains.[10] Another study found that a synthesized piperidine derivative (compound 6) exhibited strong inhibitory activity and the best MIC results against seven different bacteria.[11][12]
Antifungal Activity
The antifungal properties of piperidine derivatives are also noteworthy. Piperidine-based 1,2,3-triazolylacetamide derivatives have shown high activity against Candida auris, with MIC values ranging from 0.24 to 0.97 μg/mL.[6] These compounds were found to disrupt the plasma membrane and induce apoptosis and cell cycle arrest in the S-phase.[6] Structure-activity relationship (SAR) studies of piperazine-1-carboxamidine derivatives have linked their fungicidal mode of action to the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans.[13] However, not all piperidine derivatives are effective against fungi; some studies have reported no activity against certain fungal species like Fusarium verticilliodes and Candida utilis.[11][12]
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | Activity Metric | Value | Reference |
| Piperidinothiosemicarbazones | M. tuberculosis (resistant) | MIC | 0.5–4 µg/mL | [10] |
| Piperidinothiosemicarbazones | Staphylococcus strains | MIC | 0.06 µg/mL | [10] |
| Piperidine-based 1,2,3-triazolylacetamides | Candida auris | MIC | 0.24–0.97 µg/mL | [6] |
| Piperidine-based 1,2,3-triazolylacetamides | Candida auris | MFC | 0.97–3.9 µg/mL | [6] |
| Piperidine derivative (Compound 6) | E. coli, B. cereus, S. aureus | MIC | 1.5 mg/mL | [11] |
Experimental Protocol: Disc Diffusion Method
The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[8]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[8]
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.[8]
-
Incubation: The discs are placed on the inoculated agar surface. A positive control (a known antibiotic like chloramphenicol) and a negative control (solvent) are also included.[8][12] The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[12]
Anticancer Activity
Piperidine and its derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, cell cycle arrest, and inhibiting key enzymes involved in tumor progression.[3][14][15]
N-substituted 1H-indole-2-carboxamides containing a piperidine moiety have shown potent antiproliferative activity against leukemia (K-562), colon (HCT-116), and breast (MCF-7) cancer cell lines.[3] Notably, some of these compounds exhibited sub-micromolar IC50 values, such as 0.33 µM and 0.61 µM against K-562 cells.[3] Other studies have identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma A375 cells, with one potent compound showing an IC50 of 0.03 µM.[16] The anticancer effects are often linked to the induction of apoptosis, marked by the downregulation of anti-apoptotic proteins like BCL-2 and the upregulation of pro-apoptotic proteins like BAX.[14][15]
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Indole-2-carboxamide derivative (12) | K-562 (Leukemia) | IC50 | 0.33 µM | [3] |
| Indole-2-carboxamide derivative (4) | K-562 (Leukemia) | IC50 | 0.61 µM | [3] |
| Indole-2-carboxamide derivative (14) | K-562 (Leukemia) | IC50 | 0.61 µM | [3] |
| N-arylpiperidine-3-carboxamide (54) | A375 (Melanoma) | IC50 | 0.03 µM | [16] |
| N-arylpiperidine-3-carboxamide (54) | A375 (Melanoma) | EC50 | 0.04 µM | [16] |
| Benzenesulfonamide-piperidine hybrid | MCF-7 (Breast) | IC50 | 0.08 µM | [17] |
| Benzenesulfonamide-piperidine hybrid | HepG2 (Liver) | IC50 | 0.186 µM | [17] |
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]
-
Cell Seeding: Cancer cells (e.g., MCF-7, K-562, HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized piperidine derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3]
Enzyme Inhibition
Piperidine derivatives have been extensively studied as inhibitors of various enzymes, a key strategy in treating a wide range of diseases.[1]
Cholinesterase Inhibition
Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for managing Alzheimer's disease.[1] A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-AChE activity. One compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to be one of the most potent AChE inhibitors, with an IC50 value of 0.56 nM and an affinity 18,000 times greater for AChE than for BuChE.[18]
MenA Inhibition
MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) is an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis and is a validated target for tuberculosis therapy.[19] Piperidine derivatives have been explored as MenA inhibitors, with structure-activity relationship studies identifying novel inhibitors with potent activity against both the MenA enzyme and the M. tuberculosis bacterium (IC50 = 13–22 μM).[19]
Quantitative Data: Enzyme Inhibition
| Compound | Target Enzyme | Activity Metric | Value | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | AChE | IC50 | 0.56 nM | [18] |
| Donepezil (piperidine-based drug) | AChE | IC50 | 5.7 nM | [1] |
| Novel Piperidine Derivative | MenA (M. tuberculosis) | IC50 | 13–22 µM | [19] |
| Novel Piperidine Derivative | M. tuberculosis (whole cell) | GIC50 | 8–10 µM | [19] |
Experimental Protocol: MenA Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the MenA enzyme's activity.[19]
-
Assay Components: The assay mixture includes MenA-containing membrane fractions from M. tuberculosis, the substrate 1,4-dihydroxy-2-naphthoate, and radiolabeled trans-farnesyl pyrophosphate ([³H]FPP).[19] The test inhibitor is added at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and incubated to allow the MenA enzyme to catalyze the prenylation of 1,4-dihydroxy-2-naphthoate, forming [³H]demethylmenaquinone.
-
Separation: The reaction is stopped, and the products are extracted and separated using thin-layer chromatography (TLC).
-
Detection and Analysis: The amount of radiolabeled product ([³H]demethylmenaquinone) is quantified using autoradiography.[19] The inhibitory concentration (IC50) required to reduce the formation of the product by 50% is then calculated.[19]
Antioxidant Activity
Several studies have investigated the antioxidant properties of piperidine derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging capacity assay is a common method for this evaluation.[11][12] In one study, six novel piperidine derivatives were tested, and all revealed antioxidant potentials greater than 49% at a concentration of 1 mg/ml.[11] Compound 8 from this series demonstrated the highest scavenging capacity of 78% at 1000 µg/ml.[11][12] Another study found that cysteamine derivatives of piperidine were efficient antioxidants, capable of inhibiting lipid peroxidation and acting as hydroxyl radical scavengers.[20] This activity was attributed to the presence of a free SH group and appeared to be enhanced by increased lipophilicity.[20]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[12]
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Sample Addition: Different concentrations of the test piperidine derivative are added to the DPPH solution. A control (like Rutin or Ascorbic Acid) is also tested.[11][21]
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength around 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample-treated solutions to that of a control solution (DPPH without the test compound).
Conclusion
This compound and related piperidine derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The extensive research highlighted in this guide demonstrates their broad spectrum of biological activities, including potent antimicrobial, anticancer, and enzyme-inhibiting properties. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the fine-tuning of their potency and selectivity. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for the rational design and development of novel piperidine-based therapeutic agents to address a range of critical health challenges, from infectious diseases to cancer and neurodegenerative disorders. Further exploration, including in vivo efficacy and target identification studies, is warranted to translate the potential of these compounds into clinical applications.[16][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academicjournals.org [academicjournals.org]
- 13. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. (Open Access) Antimicrobial and antioxidant activities of piperidine derivatives (2015) | Naicker Leeantha | 22 Citations [scispace.com]
- 22. In vitro and in vivo effects of flubendiamide and copper on cyto-genotoxicity, oxidative stress and spleen histology of rats and its modulation by resveratrol, catechin, curcumin and α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Uncharted Territory: The Therapeutic Potential of 1-Piperidinethiocarboxamide Awaits Exploration
Despite the significant role of the piperidine scaffold in modern drug discovery, a comprehensive biological profile of 1-Piperidinethiocarboxamide remains largely uncharacterized in publicly available scientific literature. As a result, a detailed technical guide on its specific therapeutic targets, supported by quantitative data and established experimental protocols, cannot be compiled at this time. The compound is recognized as a chemical intermediate in organic synthesis, but its interactions with biological systems have yet to be extensively investigated and documented.
While direct evidence is lacking for this compound, the therapeutic activities of structurally related compounds, namely piperidine derivatives and molecules containing a thiocarboxamide moiety, offer intriguing possibilities for its potential biological effects. These related compounds have been shown to interact with a variety of therapeutic targets, suggesting that this compound could hold untapped potential in several disease areas.
Insights from Structural Analogs: A Landscape of Potential Therapeutic Targets
Research into compounds with similar structural features provides a foundation for hypothesizing the potential therapeutic applications of this compound.
Piperidine Carboxamides: A Precedent for Enzyme Inhibition
Derivatives of piperidine carboxamide, which share the core piperidine ring and a related amide linkage, have demonstrated notable activity as enzyme inhibitors. For instance, certain piperidine carboxamides have been identified as potent inhibitors of calpain, a cysteine protease implicated in neurodegenerative diseases and ischemic injury.[1]
Another significant finding in this class is the discovery of piperidine carboxamides as inhibitors of the proteasome in Plasmodium falciparum, the parasite responsible for malaria. This highlights the potential for piperidine-based structures to target essential enzymes in pathogenic organisms.
Pyridine Carbothioamides: Targeting Cellular Scaffolding
Thioamide-containing heterocyclic compounds have also emerged as a promising class of therapeutic agents. Notably, pyridine carbothioamides, which feature a similar thiocarboxamide group, have been investigated as inhibitors of tubulin polymerization.[2][3] By disrupting the dynamics of microtubules, these compounds can arrest cell division, making them attractive candidates for anticancer drug development.
Future Directions: Charting a Course for Investigation
The absence of specific bioactivity data for this compound underscores a significant gap in the current understanding of its pharmacological potential. To elucidate its therapeutic targets, a systematic investigation employing a range of biochemical and cellular assays is necessary.
Proposed Experimental Workflow
A logical first step would involve high-throughput screening of this compound against a diverse panel of biological targets, including key enzyme families such as kinases, proteases, and metabolic enzymes, as well as various receptors and ion channels.
References
- 1. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Lacking Definitive Data: A Technical Guide to Understanding and Determining the Solubility of 1-Piperidinethiocarboxamide
For Immediate Release
This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of 1-Piperidinethiocarboxamide. Despite a comprehensive review of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various solvents has been publicly reported. This document, therefore, provides a predictive qualitative solubility profile based on the compound's structural components, a detailed experimental protocol for determining its solubility, and an overview of potential solubility enhancement strategies.
Predicted Qualitative Solubility Profile
This compound is comprised of a piperidine ring and a thiocarboxamide functional group. The solubility of this compound is predicted to be influenced by both of these structural features.
-
Piperidine Moiety : The parent heterocycle, piperidine, is known to be highly soluble in water and a wide array of organic solvents, including alcohols, ethers, and chloroform.[1] Its solubility in nonpolar solvents such as hexane is limited.[1] The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.
-
Thiocarboxamide Moiety : The thiocarboxamide group (-C(=S)NH₂) is a polar functional group. Thiourea, a related small molecule, demonstrates solubility in polar protic solvents like methanol and ethanol, with lower solubility in less polar solvents.
Based on these components, a qualitative prediction of this compound's solubility is presented in Table 1. It is anticipated that the compound will exhibit favorable solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding with both the piperidine nitrogen and the thiocarboxamide group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions are expected. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the shake-flask method is a reliable and commonly used technique.[1] The following is a generalized protocol for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions : Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Solvent Addition : Add a known volume of each selected solvent to the respective vials.
-
Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling and Filtration : Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Quantification : Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated HPLC or GC method. Analyze the diluted sample to determine the concentration of dissolved this compound.
-
Calculation : Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Experimental Workflow
The workflow for determining the equilibrium solubility of this compound can be visualized as follows:
Caption: A schematic overview of the shake-flask method for determining equilibrium solubility.
Strategies for Solubility Enhancement
Should the experimental solubility of this compound be found to be a limiting factor for its intended application, several strategies can be employed to improve it:
-
pH Adjustment : For ionizable compounds, adjusting the pH of the solvent can significantly alter solubility. The basicity of the piperidine nitrogen suggests that solubility in aqueous solutions may be increased at a lower pH due to the formation of a more soluble salt.
-
Co-solvents : The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a poorly soluble compound in an aqueous solution.
-
Excipients : The use of solubilizing agents, such as cyclodextrins, can enhance aqueous solubility by forming inclusion complexes with the target molecule.
This guide provides a foundational understanding and a practical framework for researchers to approach the solubility of this compound. The generation of precise, quantitative data through the described experimental protocol is essential for the successful development and application of this compound.
References
In Silico Modeling of 1-Piperidinethiocarboxamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 1-Piperidinethiocarboxamide and its derivatives. This document outlines the computational methodologies used to predict and analyze the interactions of these compounds with biological targets, supported by quantitative data and detailed experimental protocols. The guide also visualizes key workflows and signaling pathways to facilitate a deeper understanding of the underlying processes.
Introduction to this compound and In Silico Modeling
This compound is an organic compound featuring a piperidine ring and a thiocarboxamide functional group.[1] This scaffold is of significant interest in medicinal chemistry due to its potential for diverse biological activities.[1][2] In silico modeling, a cornerstone of modern drug discovery, employs computational methods to simulate and predict the interactions between small molecules, like this compound, and their biological targets.[3][4] These techniques, including molecular docking and molecular dynamics simulations, are instrumental in identifying lead compounds, optimizing their structures, and elucidating their mechanisms of action, thereby accelerating the drug development pipeline.[4]
Quantitative Interaction Data
The following table summarizes quantitative data from in silico and in vitro studies of this compound derivatives and related compounds, showcasing their potential as inhibitors of various biological targets. This data is essential for comparing the efficacy of different analogs and for guiding further structural modifications.
| Compound Class | Target | Method | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | IC50 | Reference |
| Piperidine Derivatives | SARS-CoV-2 Mpro | Molecular Docking | -5.9 to -7.3 | - | - | [5] |
| Piperidine Derivatives | Pancreatic Lipase | Molecular Docking | -7.39 | - | - | [6] |
| Thiophene-3-carboxamide Selenides | EGFR Kinase | In vitro Assay | - | - | 42.3 nM | [7] |
| Piperidamide-3-carboxamide Derivatives | Cathepsin K | In vitro Assay | - | - | 0.08 µM | [8] |
| Pyrimidine Derivatives | DPP-IV | Molecular Docking | -7.0 to -9.3 | - | 13.14 µM | [9] |
| Arylpyranopyrimidinedione Derivatives | Human Kinesin Eg5 | Molecular Docking | -7.28 to -7.95 | - | - | [10] |
Experimental Protocols for In Silico Modeling
A robust in silico analysis relies on well-defined experimental protocols. The following sections detail the standard methodologies for molecular docking and molecular dynamics simulations, two of the most common techniques used to study the interactions of this compound and its analogs.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and the key intermolecular interactions.[4][6]
Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any non-essential co-factors from the protein structure using molecular modeling software (e.g., AutoDock Tools, Maestro).[6]
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein.[6]
-
Define the binding site by creating a grid box that encompasses the active site of the protein.[6]
-
-
Ligand Preparation:
-
Obtain the 3D structure of the this compound derivative.
-
Assign partial charges and define the rotatable bonds within the ligand.[6]
-
-
Docking Simulation:
-
Pose Analysis:
Molecular Dynamics (MD) Simulations
MD simulations offer a dynamic perspective on the ligand-protein complex, simulating the movement of atoms over time to assess the stability of the binding pose and to calculate binding free energies.[11]
Protocol:
-
System Setup:
-
Begin with the highest-ranked binding pose obtained from molecular docking.
-
Place the ligand-protein complex in a periodic box of solvent (typically water).
-
Add counter-ions to neutralize the system's charge.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes between atoms.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Adjust the pressure of the system to the desired level (e.g., 1 atm) to achieve the correct solvent density.
-
-
Production MD:
-
Run the simulation for a specified period (e.g., 100 ns) without restraints, allowing the atoms to move according to the principles of classical mechanics.
-
Save the trajectory of the atoms at regular intervals for later analysis.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex, examining metrics like RMSD and the persistence of intermolecular interactions over time.
-
Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to quantify the strength of the interaction.
-
Visualizing Workflows and Signaling Pathways
Visual diagrams are indispensable for understanding complex biological and computational processes. The following sections provide Graphviz diagrams for a typical in silico drug discovery workflow and a relevant signaling pathway that could be modulated by this compound derivatives.
In Silico Drug Discovery Workflow
The following diagram illustrates a standard workflow for in silico drug discovery, from target identification to lead optimization.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Given that many piperidine and carboxamide derivatives exhibit anticancer properties, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a relevant and plausible target.[7][12] This pathway plays a critical role in cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[8][13]
Conclusion
In silico modeling is a powerful and indispensable tool in the study of this compound and its derivatives. By leveraging techniques such as molecular docking and molecular dynamics simulations, researchers can efficiently screen compound libraries, predict binding affinities, and gain a detailed understanding of the molecular interactions that drive biological activity. The integration of these computational methods with experimental validation is crucial for the successful development of novel therapeutics based on the this compound scaffold. This guide provides a foundational framework for researchers to design and execute their own in silico investigations in this promising area of drug discovery.
References
- 1. CAS 14294-09-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. medium.com [medium.com]
- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-piperidinethiocarboxamide and related compounds, focusing on their synthesis, biological activities, and mechanisms of action. The information presented is intended to support researchers and professionals in the field of drug discovery and development.
Chemical Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves the reaction of piperidine or a substituted piperidine with an appropriate isothiocyanate. This nucleophilic addition reaction is a common and efficient method for the formation of thiourea linkages.
A general synthetic approach involves the reaction of a primary or secondary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the corresponding isothiocyanate. The isothiocyanate is subsequently reacted with piperidine to yield the desired this compound derivative.
Alternatively, commercially available isothiocyanates can be directly reacted with piperidine. The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile at room temperature and is typically exothermic, proceeding to completion within a few hours.
Experimental Protocol: General Synthesis of N-Substituted Thioureas
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and an amine.
Materials:
-
Isothiocyanate (e.g., phenyl isothiocyanate) (1.0 equiv)
-
Amine (e.g., piperidine) (1.0 equiv)
-
Organic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve the isothiocyanate in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the amine dropwise to the stirring solution at room temperature.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[1]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Anticancer Activity
Numerous studies have reported the antiproliferative activity of piperidine and thiocarboxamide derivatives against a panel of human cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of Selected Piperidine and Thiocarboxamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide-based piperidine derivative | MCF-7 | 0.08 | [2] |
| Benzenesulfonamide-based piperidine derivative | HepG2 | 0.186 | [2] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 | 32.43 | [3] |
| Phenyl-thiophene-carboxamide (Compound 2b) | Hep3B | 5.46 | [1][4] |
| Phenyl-thiophene-carboxamide (Compound 2d) | Hep3B | 8.85 | [4] |
| Phenyl-thiophene-carboxamide (Compound 2e) | Hep3B | 12.58 | [1][4] |
| Piperidine derivative 4d | MCF-7 | 7.31 ± 0.43 | [2] |
| Piperidine derivative 7h | MCF-7 | 33.32 ± 0.2 | [2] |
| Piperidine derivative 4d | MDA-MB-231 | 1.66 ± 0.08 | [2] |
| Piperidine derivative 7h | MDA-MB-231 | 12.10 ± 0.57 | [2] |
Mechanisms of Action
The anticancer effects of this compound and its analogs are attributed to their ability to interfere with key cellular processes, including cell cycle progression and vital signaling pathways.
Cell Cycle Arrest
A prominent mechanism of action for many anticancer compounds is the induction of cell cycle arrest, preventing cancer cells from proliferating. Thiocarboxamide derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. This arrest is often mediated by the modulation of key cell cycle regulatory proteins. The p53 tumor suppressor protein plays a crucial role in initiating growth arrest and apoptosis following cellular stress.[5] The induction of G2/M arrest can be a consequence of increased expression of proteins such as p21, p53, and 14-3-3σ.[6]
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. Several piperidine and carboxamide derivatives have been identified as potent inhibitors of VEGFR-2.
The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade involving pathways such as PLCγ-PKC-Raf-MEK-MAPK, which ultimately promotes endothelial cell proliferation.[7] By blocking this pathway, this compound derivatives can effectively inhibit angiogenesis.
Experimental Protocols for Biological Evaluation
The biological evaluation of this compound and its derivatives is crucial to determine their therapeutic potential and safety. Standardized protocols are employed to assess their cytotoxic and other biological effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their straightforward synthesis, coupled with their ability to induce cell cycle arrest and inhibit critical signaling pathways like VEGFR-2, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic applications of this important chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
An In-depth Technical Guide to 1-Piperidinethiocarboxamide: Synthesis, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperidinethiocarboxamide, also known as piperidine-1-carbothioamide, is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its robust piperidine scaffold coupled with a reactive thiocarboxamide group makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound and its derivatives. While the historical origins of the parent compound remain elusive in readily available literature, its modern synthetic routes are well-established. This document details key experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to illustrate synthetic pathways and logical relationships, serving as a vital resource for professionals in drug discovery and development.
Introduction
This compound (piperidine-1-carbothioamide) is an organic compound featuring a six-membered piperidine ring N-substituted with a thiocarboxamide functional group. The presence of both the saturated heterocyclic amine and the thioamide moiety imparts unique chemical properties that have been exploited in the development of novel therapeutic agents. The piperidine ring offers a flexible yet conformationally constrained scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The thiocarboxamide group serves as a key pharmacophore and a versatile synthetic handle for further chemical modifications.
This guide aims to consolidate the current knowledge on this compound, with a focus on its chemical synthesis, historical context (where available), and the biological activities of its derivatives, which span antimicrobial, anticancer, and receptor antagonist functions.
Discovery and History
Despite its utility in modern synthetic and medicinal chemistry, the precise historical details regarding the initial discovery and synthesis of this compound are not well-documented in prominent historical chemical literature. Early chemical databases and handbooks, such as the Beilstein Handbuch der Organischen Chemie, do not provide a clear first instance of its synthesis. Contemporary research articles frequently cite its use as a starting material or intermediate, with the earliest specific synthesis protocol found in relatively recent literature. This suggests that while the compound has been known for some time, its rise to prominence is largely a feature of late 20th and early 21st-century drug discovery efforts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 14294-09-8 | N/A |
| Molecular Formula | C₆H₁₂N₂S | N/A |
| Molecular Weight | 144.24 g/mol | N/A |
| IUPAC Name | piperidine-1-carbothioamide | N/A |
| Appearance | Solid or crystalline substance | [1] |
| Melting Point | 128-130 °C | N/A |
| Boiling Point | 237.3 °C at 760 mmHg | N/A |
| SMILES | C1CCN(CC1)C(=S)N | N/A |
| InChI | InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is well-established, with several reliable methods reported in the literature. The most common approaches involve the reaction of piperidine with a thiocarbonylating agent.
General Synthesis from Isothiocyanates
A prevalent method for synthesizing N-substituted piperidine-1-carbothioamides involves the reaction of an isothiocyanate with piperidine. This reaction is typically straightforward and proceeds with high yield.
Experimental Protocol:
-
Dissolve the desired isothiocyanate in a suitable organic solvent, such as ethanol or N,N-dimethylformamide (DMF).
-
Add piperidine (typically a slight molar excess) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can often be isolated by precipitation upon cooling or by adding water.
-
The crude product is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.[1][2]
A logical workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of N-substituted 1-piperidinethiocarboxamides.
Synthesis from Dithiocarbamates
Another common route involves the reaction of a dithiocarbamate salt with an amine, in this case, piperidine.
Experimental Protocol:
-
Prepare a dithiocarbamate salt, for example, from an amine, carbon disulfide, and a base.
-
Dissolve the dithiocarbamate in a suitable solvent like absolute ethanol.
-
Add piperidine to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and recrystallized for purification.
The following diagram illustrates the key steps in this synthetic pathway:
Caption: Synthetic pathway for this compound derivatives from dithiocarbamates.
Biological Activities and Signaling Pathways
While specific quantitative biological data and detailed signaling pathway information for the parent this compound are scarce in the public domain, the scaffold is a cornerstone in the development of a multitude of biologically active compounds. The following sections summarize the activities of some of its prominent derivatives.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties. For instance, N-(adamantan-1-yl)piperidine-1-carbothioamide derivatives have been shown to possess broad-spectrum antibacterial activity.
| Compound Class | Organism | Activity (MIC/IC₅₀/LD₅₀) | Reference |
| N-(adamantan-1-yl)piperidine-1-carbothioamide derivatives | Various bacteria | MIC: 0.5–32 µg/mL | N/A |
| Piperidine-based thiosemicarbazones | Mycobacterium abscessus | Inhibition of DNA gyrase | [2] |
| 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides | Bacillus subtilis, MRSA | Submicromolar inhibition of Sfp-PPTase | [3][4] |
Table 2: Antimicrobial Activity of this compound Derivatives
Anticancer Activity
The this compound scaffold has been incorporated into molecules designed as potential anticancer agents. These compounds often exhibit cytotoxic effects against various cancer cell lines.
| Derivative | Cell Line | Activity (IC₅₀/CC₅₀) | Reference |
| N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide | Various cancer cell lines | Potential tumor growth inhibition | N/A |
| N-(adamantan-1-yl)piperidine-1-carbothioamide derivatives | Human tumor cell lines | Significant anti-proliferative activity | N/A |
| Piperazine-1-carbothioamide derivative ML267 | HepG2 (hepatocellular carcinoma) | Moderate cytotoxicity | [3] |
| Various derivatives | Z138 mantle cell lymphoma | Cytotoxicity evaluated by MTT assay | [5] |
Table 3: Anticancer and Cytotoxic Activity of this compound Derivatives
Neuropeptide Y Y2 Receptor Antagonism
A significant area of research for this compound derivatives is their activity as antagonists of the Neuropeptide Y (NPY) Y2 receptor, which is implicated in mood disorders and alcoholism.
A high-throughput screening campaign identified several potent and selective Y2 receptor antagonists based on the N-(aryl)-4-(hydroxydiphenylmethyl)piperidine-1-carbothioamide scaffold. These compounds act by competing with the agonist for binding to the NPY Y2 receptor. The general signaling pathway for Gαi-coupled receptors like the Y2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The following diagram illustrates the antagonistic action on the NPY Y2 receptor signaling pathway:
Caption: Antagonism of the NPY Y2 receptor signaling pathway by this compound derivatives.
| Derivative | Receptor | Activity (IC₅₀/Kᵢ) | Reference |
| SF-11 (N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide) | NPY Y2 Receptor | IC₅₀ < 1 µM | [6] |
| SID-17507305 | NPY Y2 Receptor | Kᵢ = 1.55 nM | N/A |
Table 4: NPY Y2 Receptor Antagonist Activity of this compound Derivatives
Toxicology and Safety
Information on the toxicology of the parent this compound is limited. However, studies on its derivatives provide some insights. For instance, some thiourea-containing compounds have been reported to exhibit hepatotoxicity. Acute cytotoxicity studies on derivatives have been conducted on cell lines such as HepG2. The oral LD₅₀ of some N-(1-adamantyl)carbothioamide derivatives has been determined in mice, indicating a higher acute toxicity compared to some standard drugs, though their therapeutic effects were observed at safe doses.[3][7] As with any chemical, appropriate safety precautions should be taken when handling this compound and its derivatives.
Conclusion
This compound is a molecule of significant interest in contemporary medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. While its early history is not clearly documented, modern synthetic methods have made it and its derivatives readily accessible for research. The biological activities of these derivatives are diverse, with promising results in the fields of antimicrobial, anticancer, and neurological drug discovery. This technical guide has provided a consolidated overview of the available information, highlighting key synthetic protocols and the biological significance of this important chemical entity. Further research into the biological effects of the parent compound itself could unveil new therapeutic potentials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine-4-carbothioamide | 112401-09-9 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020079205A1 - New amino-pyrimidonyl-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-Piperidinethiocarboxamide in Cell Culture
Disclaimer
Extensive literature searches for "1-Piperidinethiocarboxamide" and its synonyms (CAS 14294-09-8, Piperidine-1-carbothioamide) did not yield any published studies detailing its biological activity, mechanism of action, or specific protocols for its use in cell culture. While the compound is commercially available and noted for its potential in medicinal chemistry, there is no publicly available data on its effects on cell lines, signaling pathways, or appropriate concentrations for in vitro studies.
The following document is a generalized template based on common practices for introducing a novel compound to cell culture. It is crucial to understand that the concentrations and procedures outlined below are hypothetical and must be determined empirically for this compound. This guide is intended to provide a starting framework for researchers to design their own experiments to elucidate the biological effects of this specific molecule.
Introduction
Piperidine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their presence in numerous natural alkaloids and synthetic drugs.[1][2] Various piperidine-containing molecules have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The thiocarboxamide functional group is also a key feature in various pharmacologically active compounds.
This document provides a speculative framework for researchers and drug development professionals to begin investigating the effects of this compound in a cell culture setting. The protocols provided are general and will require significant optimization.
Hypothetical Data Presentation
As no quantitative data exists for this compound, the following tables are placeholders to be populated with experimentally derived data.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| MCF-7 | Breast Adenocarcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| U87 | Glioblastoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| PC-3 | Prostate Adenocarcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined |
Table 2: Suggested Starting Concentration Ranges for Initial Screening
| Assay Type | Suggested Concentration Range (µM) |
| Cytotoxicity (MTT/XTT) | 0.1 - 200 |
| Apoptosis (Annexin V/PI) | Based on IC50 determination |
| Western Blot | Based on IC50 determination |
| Cell Cycle Analysis | Based on IC50 determination |
Experimental Protocols
3.1. General Cell Culture and Maintenance
This protocol provides a general guideline for the culture of adherent mammalian cell lines. Specific cell lines may have unique requirements.
-
Materials:
-
Appropriate basal medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Maintain cells in T-75 flasks with the appropriate complete medium (basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and plate at the desired density.
-
3.2. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) by dissolving this compound powder in DMSO.
-
Ensure complete dissolution by vortexing.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
3.3. Cytotoxicity Assay (MTT Assay)
This protocol is a starting point to determine the cytotoxic effects of this compound.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualization of Potential Experimental Workflows and Signaling Pathways
The following diagrams are hypothetical representations of experimental workflows and potential signaling pathways that could be investigated for this compound, based on the activities of other piperidine derivatives.
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Caption: Potential signaling pathways that could be affected by this compound.
References
- 1. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nwmedj.org [nwmedj.org]
Application Notes and Protocols for High-Throughput Screening of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents. Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides a detailed framework for developing and executing HTS assays for piperidine-containing compounds, using a representative example of a piperidine carboxamide identified as a kinase inhibitor. While specific data for 1-Piperidinethiocarboxamide is not extensively available in the public domain, the principles and protocols outlined here can be readily adapted for screening libraries of such compounds against various biological targets.
Representative Target: Anaplastic Lymphoma Kinase (ALK)
Piperidine carboxamides have been identified as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in several cancers.[1] The following sections detail a hypothetical HTS campaign to identify novel piperidine-based ALK inhibitors.
ALK Signaling Pathway
The ALK signaling pathway plays a crucial role in cell proliferation and survival. Its aberrant activation, often through chromosomal translocations, drives tumorigenesis. A simplified diagram of the ALK signaling pathway is presented below.
Caption: Simplified ALK signaling pathway.
High-Throughput Screening Workflow
A typical HTS workflow for identifying inhibitors of a target kinase like ALK involves several stages, from initial screening to hit confirmation and characterization.
Caption: General HTS workflow for inhibitor discovery.
Experimental Protocols
Protocol 1: ALK Enzyme Inhibition Assay (Biochemical HTS)
This protocol describes a generic biochemical assay to screen for inhibitors of ALK kinase activity.
Materials:
-
Recombinant human ALK enzyme
-
ATP
-
Peptide substrate (e.g., Poly-Glu-Tyr 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate. Include positive controls (known ALK inhibitor) and negative controls (DMSO only).
-
Enzyme and Substrate Preparation: Prepare a solution containing the ALK enzyme and the peptide substrate in the assay buffer.
-
Enzyme Addition: Dispense the enzyme/substrate mixture into each well of the assay plate containing the compounds.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the ADP detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Read the luminescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Protocol 2: Cell-Based ALK Phosphorylation Assay (Secondary Assay)
This protocol describes a cell-based assay to confirm the activity of hits in a more physiologically relevant context.
Materials:
-
Human cancer cell line with activated ALK (e.g., Karpas-299)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies: anti-phospho-ALK and total-ALK
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Detection substrate (e.g., chemiluminescent or fluorescent)
-
96-well or 384-well cell culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed the ALK-positive cancer cells into the wells of a microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds for a specified period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well to extract cellular proteins.
-
Detection (ELISA-based):
-
Coat a high-binding plate with a capture antibody for total ALK.
-
Add the cell lysates to the wells and incubate to allow the ALK protein to bind.
-
Wash the wells and add a detection antibody specific for phosphorylated ALK.
-
Add a labeled secondary antibody that binds to the detection antibody.
-
Add the detection substrate and measure the signal using a plate reader.
-
-
Data Analysis: Normalize the phospho-ALK signal to the total ALK signal for each well. Determine the concentration at which each compound inhibits ALK phosphorylation by 50% (IC50).
Data Presentation
Quantitative data from HTS and subsequent characterization should be organized for clear comparison.
Table 1: Example Data from Primary HTS of a Piperidine Library against ALK
| Compound ID | Structure | % Inhibition at 10 µM | Hit (Y/N) |
| PTC-001 | [Structure] | 85.2 | Y |
| PTC-002 | [Structure] | 12.5 | N |
| PTC-003 | [Structure] | 92.1 | Y |
| ... | ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | ALK IC50 (nM) (Biochemical) | ALK IC50 (nM) (Cell-based) | Selectivity vs. IGF1R (Fold) |
| PTC-001 | 174 | 250 | >100 |
| PTC-003 | 98 | 150 | >200 |
| ... | ... | ... | ... |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
The successful implementation of a high-throughput screening campaign for novel inhibitors, such as those based on a this compound scaffold, requires robust and validated assays. The protocols and workflows described herein provide a comprehensive guide for the discovery and initial characterization of kinase inhibitors. Adaptation of these methods to specific targets and compound libraries will be essential for advancing drug discovery programs.
References
Application Notes & Protocols for the Quantification of 1-Piperidinethiocarboxamide
These application notes provide detailed methodologies for the quantitative analysis of 1-Piperidinethiocarboxamide in various sample matrices. The described protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chemical compound of interest in various fields, including medicinal chemistry and materials science. Accurate and precise quantification of this analyte is crucial for research, development, and quality assurance purposes. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for similar chemical structures, such as piperidine and its derivatives, and provide a strong foundation for method development and validation.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
2. Chromatographic Conditions
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (with 0.1% phosphoric acid) is recommended. A starting ratio of 68:32 (v/v) acetonitrile to acidified water can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 220 nm and 300 nm should be selected for optimal absorbance.
-
Injection Volume: 10 µL.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.
4. Sample Preparation
-
Bulk Material: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to fall within the calibration curve range.
-
Formulations: The sample preparation will depend on the matrix. It may involve extraction, filtration, and dilution steps to ensure the final concentration is within the linear range of the method and that matrix effects are minimized.
5. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation: Expected Performance of HPLC-UV Method
| Parameter | Expected Value |
| Linearity Range | 0.5 - 50 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These are typical performance characteristics and must be experimentally verified during method validation.
Visualization: HPLC-UV Experimental Workflow
Application Notes and Protocols: 1-Piperidinethiocarboxamide Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 1-piperidinethiocarboxamide derivatives are gaining prominence as versatile enzyme inhibitors. Their unique structural features facilitate diverse interactions within enzyme active sites, enabling the modulation of various biological pathways. This document provides a detailed overview of the application of a representative this compound derivative, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, as a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
Featured Compound: A Dual Cholinesterase Inhibitor
Compound: N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide
Therapeutic Area: Neurodegenerative Diseases (Alzheimer's Disease)
Mechanism of Action: This compound acts as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data
The inhibitory potency of the featured compound against AChE and BChE is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Enzyme | IC50 (µM) |
| Acetylcholinesterase (AChE) | 9.68 |
| Butyrylcholinesterase (BChE) | 11.59 |
Signaling Pathway
The inhibition of AChE and BChE by this compound derivatives directly impacts the cholinergic signaling pathway, which is crucial for cognitive functions such as memory and learning.
Caption: Cholinergic signaling and the inhibitory action of the derivative.
Experimental Protocols
General Synthesis of N-Aryl-piperidine-3-carbothioamide Derivatives
This protocol outlines a general method for the synthesis of N-substituted piperidine-3-carbothioamide derivatives, which can be adapted for the featured compound.
Materials:
-
Piperidine-3-carbonitrile
-
Desired aryl amine
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous solvent (e.g., pyridine or toluene)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-3-carbonitrile and the desired aryl amine in an anhydrous solvent.
-
Thiating Agent Addition: Add phosphorus pentasulfide (0.5 equivalents) portion-wise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-piperidine-3-carbothioamide.
Application of 1-Piperidinethiocarboxamide in Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinethiocarboxamide, a derivative of thiourea, serves as a versatile building block in modern organic synthesis. Its unique structural features, particularly the nucleophilic sulfur atom and the piperidine moiety, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the synthesis of substituted thiazoles, a class of compounds with significant interest in medicinal chemistry.
Core Application: Synthesis of 2-(Piperidin-1-yl)thiazole Derivatives
A principal application of this compound is in the Hantzsch thiazole synthesis , a classic and efficient method for the construction of the thiazole ring. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. In this context, this compound acts as the thioamide component, reacting with various α-haloketones or α-haloesters to yield a range of 2-(piperidin-1-yl)thiazole derivatives. These products are scaffolds of interest in drug discovery, with potential applications as antifungal and anticancer agents.
The general reaction scheme is as follows:
Experimental Protocols
Protocol 1: Synthesis of 2-(Piperidin-1-yl)-4-phenyl-1,3-thiazole
This protocol details the synthesis of a specific thiazole derivative via the Hantzsch reaction between this compound and 2-bromoacetophenone.
Materials:
-
This compound
-
2-Bromoacetophenone (Phenacyl bromide)
-
Ethanol
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Filtration paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and 2-bromoacetophenone (1.0 equivalent) in ethanol.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(piperidin-1-yl)-4-phenyl-1,3-thiazole.
-
Drying: Dry the purified product in a vacuum oven.
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of 2-(Piperidin-1-yl)-4-phenyl-1,3-thiazole.
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (reflux) | Yield (%) |
| This compound | 2-Bromoacetophenone | Ethanol | 2-3 hours | 85-95 |
Visualization of Synthetic Workflow
The logical flow of the Hantzsch thiazole synthesis using this compound can be visualized as follows:
Signaling Pathway Diagram (Hypothetical)
While this compound is primarily a synthetic intermediate, its derivatives, such as the thiazoles synthesized, are often investigated for their biological activity. For instance, some thiazole derivatives act as inhibitors of specific enzymes in signaling pathways relevant to cancer or inflammatory diseases. The diagram below illustrates a hypothetical signaling pathway where a synthesized 2-(piperidin-1-yl)thiazole derivative could act as an inhibitor.
Application Notes and Protocols for the Functionalization of 1-Piperidinethiocarboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of 1-piperidinethiocarboxamide, a versatile building block in medicinal chemistry and organic synthesis. This document outlines detailed protocols for the chemical modification of the thiocarboxamide moiety, summarizes key quantitative data for representative reactions, and illustrates the experimental workflows.
Introduction
This compound is an organic compound featuring a piperidine ring attached to a thiocarboxamide functional group.[1] This structure offers multiple reactive sites for chemical modification, making it a valuable scaffold for the development of novel therapeutic agents and other functional molecules. The thiocarboxamide group, in particular, provides opportunities for functionalization at both the sulfur and nitrogen atoms, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). Thioamides are known to be valuable in peptide chemistry and as precursors for synthesizing heterocycles like thiazoles.
Functionalization Strategies and Protocols
The primary sites for functionalization on this compound are the sulfur atom and the nitrogen atom of the thiocarboxamide group. The following sections detail protocols for S-alkylation and N-acylation.
Strategy 1: S-Alkylation of the Thiocarboxamide Group
S-alkylation of the thiocarboxamide moiety proceeds through the formation of a thioimidate intermediate, which can be a stable product or a reactive intermediate for further transformations. This reaction typically involves the treatment of the thiocarboxamide with an alkylating agent in the presence of a base.
Experimental Protocol: Synthesis of S-Benzyl-1-piperidinethiocarboximidate
This protocol describes the S-alkylation of this compound with benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of benzyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the S-benzyl-1-piperidinethiocarboximidate.
Quantitative Data Summary (Hypothetical)
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl bromide | NaH | THF | 5 | 85 |
| Methyl iodide | K₂CO₃ | DMF | 6 | 92 |
| Ethyl bromoacetate | DBU | CH₂Cl₂ | 8 | 78 |
Workflow for S-Alkylation
Caption: Experimental workflow for the S-alkylation of this compound.
Strategy 2: N-Acylation of the Thiocarboxamide Group
N-acylation of the thiocarboxamide introduces an acyl group onto the nitrogen atom, forming an N-acylthiourea derivative. This reaction enhances the structural diversity and can modulate the biological activity of the parent molecule.
Experimental Protocol: Synthesis of N-(Piperidine-1-carbonothioyl)benzamide
This protocol details the N-acylation of this compound with benzoyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.3 M).
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to afford N-(piperidine-1-carbonothioyl)benzamide.
Quantitative Data Summary (Hypothetical)
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzoyl chloride | Pyridine | CH₂Cl₂ | 14 | 88 |
| Acetyl chloride | Triethylamine | THF | 12 | 90 |
| Isobutyryl chloride | DIPEA | CH₂Cl₂ | 16 | 82 |
Reaction Pathway for N-Acylation
Caption: General reaction scheme for the N-acylation of this compound.
Conclusion
The functionalization of this compound via S-alkylation and N-acylation provides robust and versatile strategies for the synthesis of a diverse library of derivatives. These protocols offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the chemical space around this promising scaffold for the development of new chemical entities with potential therapeutic applications. Further modifications and explorations of other reactive pathways of the thiocarboxamide group are encouraged to fully exploit the synthetic potential of this building block.
References
Application Notes and Protocols for the Dissolution of 1-Piperidinethiocarboxamide in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Piperidinethiocarboxamide is a compound of interest in various biological studies. Accurate and reproducible in vitro assay results are critically dependent on the proper dissolution and handling of test compounds. This document provides detailed protocols and guidelines for the solubilization of this compound to ensure its stability and availability in aqueous solutions for cell-based and cell-free assays. The primary recommended solvent is Dimethyl Sulfoxide (DMSO), a highly polar organic solvent widely used for its ability to dissolve a broad range of compounds.[1]
Data Presentation: Solvent Properties and Considerations
The choice of solvent is crucial for the successful implementation of in vitro assays. The following table summarizes the properties of commonly used solvents for dissolving compounds like this compound.
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Characteristics & Considerations |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Primary Recommendation. High solubilizing power for a wide range of compounds.[1] Miscible with water and most organic solvents. Can be cytotoxic at concentrations >1% in cell-based assays.[2] Hygroscopic, so proper storage is essential to minimize water absorption, which can affect compound stability.[3][4] |
| Ethanol (EtOH) | 24.5 | 78.37 | Good solvent for many organic molecules. Less toxic than methanol. Can have biological effects on its own in certain assays. |
| Methanol (MeOH) | 32.7 | 64.7 | Stronger solvent than ethanol but more toxic. Should be used with caution and at very low final concentrations. |
| Phosphate-Buffered Saline (PBS) | ~80 | ~100 | Ideal for final dilutions as it is aqueous and biocompatible. Most organic compounds have very low solubility in PBS alone. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is the standard and recommended starting point for most in vitro applications.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile microcentrifuge tubes or vials (glass or polypropylene)[3]
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration: A common high concentration for a stock solution is 10 mM.[5] This allows for significant dilution to the final working concentration, minimizing the final DMSO concentration in the assay.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using an analytical balance. Perform this in a fume hood or a well-ventilated area.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but one should be cautious about the compound's thermal stability.[6][7]
-
Sterilization (Optional): If required for sterile cell culture applications, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][5] Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium for the final assay.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM, RPMI-1640)
-
Sterile dilution tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations. It is crucial to add the DMSO stock to the aqueous solution and not the other way around to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells or interferes with the assay. This is typically between 0.1% and 1% (v/v).[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential degradation or precipitation of the compound in the aqueous medium.
Protocol 3: Enhanced Solubilization for Hydrophobic Compounds in Cell Culture
For compounds that are particularly difficult to dissolve in aqueous media even with DMSO, a multi-step protocol can be employed.[6][7]
Materials:
-
This compound stock solution in DMSO
-
Fetal Bovine Serum (FBS)
-
Cell culture medium
Procedure:
-
Initial DMSO Stock: Prepare a high-concentration stock solution in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution in Serum: Pre-warm FBS to approximately 50°C. Dilute the DMSO stock solution 10-fold with the pre-warmed FBS. This step can help to emulsify the compound.[6][7]
-
Final Dilution in Culture Medium: Perform the final dilution of the FBS-containing solution into the pre-warmed cell culture medium to reach the desired final concentration of this compound.[6][7]
Mandatory Visualization
The following diagrams illustrate the decision-making process and workflows for dissolving this compound.
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Caption: Decision workflow for preparing the final working solution for in vitro assays.
Caption: Logical relationship of components in preparing this compound for in vitro assays.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 1-Piperidinethiocarboxamide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Piperidinethiocarboxamide is a compound of interest in pharmaceutical research and development. A robust and sensitive analytical method is crucial for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach offers excellent specificity, a wide dynamic range, and high throughput for the routine analysis of this compound.
Experimental Protocols
Materials and Reagents
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This compound reference standard
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Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
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Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
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Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Stock and Working Solutions
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Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions of 1 mg/mL.
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Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control samples.
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Internal Standard Working Solution: Dilute the IS stock solution with the same 50:50 acetonitrile/water mixture to achieve a final concentration of 100 ng/mL.
Sample Preparation Protocol
This protocol employs a protein precipitation method for the extraction of this compound from human plasma.[1]
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Sample Thawing: Thaw plasma samples and quality control samples at room temperature.
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Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
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Addition of Internal Standard: Add 20 µL of the 100 ng/mL IS working solution to each tube (except for blank samples, to which 20 µL of the 50:50 acetonitrile/water mixture is added).
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Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic separation is performed using a gradient elution on a C18 column.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the detection of this compound and its internal standard.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters (Predicted)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 145.1 | 84.1 | 150 | 25 |
| Internal Standard (IS) | To be determined | To be determined | 150 | To be determined |
Note: The MRM transitions and collision energies for this compound are predicted based on its chemical structure (protonated molecule [M+H]+ and a characteristic fragment). These parameters should be optimized experimentally.
Data Presentation and Analysis
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method should be assessed using a weighted (1/x²) linear regression.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical flow of LC-MS/MS method development and validation.
References
Lack of Evidence for 1-Piperidinethiocarboxamide as a Dedicated Chemical Biology Probe
Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific, publicly available information to characterize 1-Piperidinethiocarboxamide as a chemical biology probe with a defined biological target or mechanism of action.
While the piperidine scaffold is a common and valuable structural motif in drug discovery and medicinal chemistry, appearing in numerous inhibitors of various protein targets, this compound itself has not been described as a tool compound or probe for biological systems. Searches for its application in chemical biology, target identification, and associated experimental protocols have not yielded any specific results.
The initial investigation sought to identify:
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Biological Target(s): The specific protein or proteins that this compound interacts with to elicit a biological response.
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Mechanism of Action: How the molecule interacts with its target(s) at a molecular level (e.g., as an inhibitor, activator, or covalent modifier).
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Quantitative Data: Metrics such as IC50, EC50, or binding constants that would quantify its potency and efficacy.
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Experimental Protocols: Established methods for using this compound in cellular or biochemical assays.
The absence of such information in the public domain prevents the creation of detailed Application Notes and Protocols as requested. Generating such a document would be speculative and not based on validated scientific findings, which would be misleading for researchers, scientists, and drug development professionals.
The Piperidine Scaffold in Drug Discovery
It is important to note that the broader class of molecules containing a piperidine ring is of significant interest in chemical biology and drug development. For instance, research has shown the piperidine scaffold incorporated into more complex molecules to target enzymes such as HIV-1 protease and secretory glutaminyl cyclase. These examples, however, represent highly derivatized structures where the piperidine moiety contributes to the overall binding and pharmacological profile of a much larger compound, rather than acting as a standalone probe.
Alternative Avenues for Research
For researchers interested in the application of piperidine-containing molecules as chemical probes, it would be more fruitful to investigate well-characterized probes that feature this scaffold. Such compounds will have published data on their biological targets, potency, and selectivity, along with established protocols for their use.
Application Notes and Protocols for Testing the Efficacy of 1-Piperidinethiocarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the initial efficacy testing of the novel compound 1-Piperidinethiocarboxamide. Given the absence of established biological targets, a systematic approach is proposed to elucidate its potential therapeutic effects, with a primary focus on oncology. The protocols outlined below serve as a foundational guide for researchers to conduct preliminary in vitro screening, followed by more detailed cellular and biochemical analyses, and culminating in preclinical in vivo evaluation.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a recommended phased approach to systematically evaluate the efficacy of this compound, from broad initial screening to more focused mechanistic studies.
Phase 1: In Vitro Screening
Cell Viability Assay
Objective: To perform a broad screening of this compound against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects and to determine the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Data Presentation:
| Cell Line | Tissue of Origin | IC50 of this compound (µM) | IC50 of Doxorubicin (µM) |
| MCF-7 | Breast Cancer | Data | Data |
| A549 | Lung Cancer | Data | Data |
| HeLa | Cervical Cancer | Data | Data |
| HCT116 | Colon Cancer | Data | Data |
Phase 2: Mechanistic and Functional Assays
Apoptosis Assay
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
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Cell Treatment: Treat the selected sensitive cell lines with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
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Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
| Treatment | Concentration | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | - | Data | Data | Data | Data |
| This compound | IC50 | Data | Data | Data | Data |
| This compound | 2x IC50 | Data | Data | Data | Data |
| Staurosporine (Positive Control) | 1 µM | Data | Data | Data | Data |
Western Blot Analysis of Apoptotic and Signaling Proteins
Objective: To investigate the molecular mechanism of apoptosis by examining the expression levels of key regulatory proteins. A hypothetical signaling pathway to investigate is the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.
Hypothetical Signaling Pathway Diagram:
Protocol: Western Blotting
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Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.
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SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Densitometry: Quantify the band intensities and normalize to the loading control.
Data Presentation:
| Protein Target | Vehicle Control (Relative Density) | This compound IC50 (Relative Density) | This compound 2x IC50 (Relative Density) |
| p-Akt/Akt | Data | Data | Data |
| p-mTOR/mTOR | Data | Data | Data |
| Bcl-2 | Data | Data | Data |
| Bax | Data | Data | Data |
| Cleaved Caspase-3 | Data | Data | Data |
Phase 3: In Vivo Model Validation
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a preclinical animal model.
Protocol: Tumor Growth Inhibition Study
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Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
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Tumor Cell Implantation: Subcutaneously inject a sensitive cancer cell line (e.g., 1x10^6 cells) into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
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Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at two dose levels, and a positive control). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.
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Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
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Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
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Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size or at the end of the study period.
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Tumor Excision and Analysis: Excise the tumors, weigh them, and perform histological and immunohistochemical analysis.
Data Presentation:
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | - | Data | - | Data |
| This compound | Low Dose | Data | Data | Data |
| This compound | High Dose | Data | Data | Data |
| Positive Control | Dose | Data | Data | Data |
Conclusion
This document provides a structured and detailed approach for the initial efficacy evaluation of this compound. The phased experimental design, from broad in vitro screening to in vivo validation, allows for a systematic and data-driven assessment of its therapeutic potential. The provided protocols and data presentation formats are intended to serve as a robust starting point for researchers in the field of drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Piperidinethiocarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Piperidinethiocarboxamide, with a focus on improving reaction yield and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly when using thionating agents like Lawesson's reagent.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.
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Suboptimal Reaction Conditions: Temperature and reaction time are critical. Thionation reactions often require elevated temperatures to proceed efficiently. However, excessively high temperatures (above 110 °C for Lawesson's reagent) can lead to reagent decomposition.[1] It is recommended to perform small-scale trial reactions to determine the optimal temperature and reaction duration for your specific setup.
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Reagent Quality: The purity and stability of the thionating agent, such as Lawesson's reagent, are paramount. Ensure that the reagent is fresh and has been stored under anhydrous conditions to prevent degradation.
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Inefficient Work-up and Purification: Significant product loss can occur during work-up and purification. Phosphorus-containing byproducts from reagents like Lawesson's reagent can complicate purification by standard chromatography.[1] Consider an aqueous workup to hydrolyze these byproducts or explore alternative purification techniques. A chromatography-free workup using ethylene glycol to decompose the byproducts has also been reported as an effective method.
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Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material, 1-piperidinecarboxamide.
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: A common side reaction, particularly with primary amides, is the formation of the corresponding nitrile.[1] To minimize side product formation, careful control over reaction conditions is essential. Using milder thionating agents or optimizing the reaction temperature and time can be beneficial.
Q3: What are the main challenges in purifying this compound?
A3: Purification can be challenging due to the presence of phosphorus-containing byproducts when using reagents like Lawesson's reagent. These byproducts often have polarities similar to the desired thioamide, making chromatographic separation difficult.[2] An effective strategy is to perform an aqueous workup to hydrolyze these byproducts before purification.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, an alternative route involves the reaction of piperidine with an isothiocyanate. For instance, N-phenylpiperidine-1-carbothioamide has been synthesized by reacting phenyl isothiocyanate with piperidine in refluxing ethanol. While this provides a different substituted product, the principle of reacting piperidine with a suitable isothiocyanate derivative could be adapted. Another approach for a similar compound, piperidine-3-carbothioamide, involves the reaction of 3-cyanopiperidine with a sulfur source like hydrogen sulfide.[3] This route may offer a cleaner product profile but requires handling of hazardous gaseous reagents.[3]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical yet realistic quantitative data to illustrate the impact of various reaction parameters on the yield of this compound synthesized via thionation of 1-piperidinecarboxamide with Lawesson's reagent. This data is intended to serve as a guide for optimization experiments.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Equivalents of Lawesson's Reagent | Yield (%) |
| 1 | Toluene | 80 | 12 | 0.5 | 65 |
| 2 | Toluene | 110 | 4 | 0.5 | 85 |
| 3 | Toluene | 110 | 8 | 0.5 | 82 |
| 4 | Toluene | 120 | 4 | 0.5 | 75 |
| 5 | Dioxane | 100 | 6 | 0.5 | 78 |
| 6 | THF | 65 | 24 | 0.5 | 55 |
| 7 | Toluene | 110 | 4 | 0.75 | 90 |
| 8 | Toluene | 110 | 4 | 0.4 | 70 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Thionation
This protocol is a representative procedure for the thionation of 1-piperidinecarboxamide using Lawesson's reagent, adapted from general methods for thioamide synthesis.
Materials:
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1-piperidinecarboxamide
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Lawesson's Reagent
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Anhydrous Toluene
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir plate
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Heating mantle
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Nitrogen or Argon gas inlet
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Standard laboratory glassware for workup and purification
Procedure:
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To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-piperidinecarboxamide (1.0 equivalent) and Lawesson's reagent (0.5 - 0.75 equivalents).
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Add anhydrous toluene to the flask.
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Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
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Cool the reaction mixture to room temperature.
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Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
References
Overcoming solubility issues with 1-Piperidinethiocarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 1-Piperidinethiocarboxamide, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No. 14294-09-8) is an organic compound with the molecular formula C₆H₁₂N₂S. It features a piperidine ring attached to a thiocarboxamide group. It is typically a white to yellow solid at room temperature, with a melting point in the range of 126°C to 130°C.
Q2: What are the primary research applications of this compound?
A2: While specific applications for this exact compound are not extensively documented in readily available literature, piperidine derivatives are widely investigated for their therapeutic potential. Research areas for structurally related compounds include antimicrobial and antioxidant studies. The thiocarboxamide group is also a key feature in various enzyme inhibitors. Therefore, this compound is of interest in drug discovery and medicinal chemistry, particularly for screening as an antibacterial or antifungal agent.
Q3: In which solvents is this compound soluble?
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, start by using a high-purity grade solvent such as DMSO. Weigh the desired amount of this compound in a sterile container and add the solvent incrementally while vortexing or sonicating. Gentle warming (e.g., to 37°C) may aid in dissolution, but it is crucial to monitor for any signs of compound degradation. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) which can then be diluted in aqueous buffers or culture media for final experimental concentrations. Always perform a visual inspection to ensure complete dissolution before use.
Q5: Are there any known stability issues with this compound in solution?
A5: While specific stability data is limited, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and come to room temperature.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to address challenges in dissolving this compound for your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent. | The solvent may not be appropriate for the desired concentration. | 1. Confirm Solvent Choice: Start with a polar aprotic solvent like DMSO. 2. Increase Solubilization Efforts: Use a vortex mixer or an ultrasonic bath to aid dissolution. 3. Gentle Heating: Warm the solution to 37°C. Avoid excessive heat to prevent degradation. 4. Test Alternative Solvents: If DMSO is not suitable for your experimental system, consider ethanol, methanol, or a co-solvent system (e.g., DMSO/ethanol mixture). |
| Precipitation occurs when diluting the stock solution into an aqueous buffer or cell culture medium. | The compound has low aqueous solubility, and the final concentration exceeds its solubility limit in the aqueous environment. | 1. Lower the Final Concentration: Reduce the target concentration of this compound in your assay. 2. Increase the Percentage of Co-solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically <0.5% v/v for cell-based assays). 3. Use a Surfactant or Solubilizing Agent: Consider the addition of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to your aqueous medium to improve solubility. 4. pH Adjustment: Investigate if altering the pH of the final aqueous solution improves solubility. |
| The compound appears to be an oil or a gum-like substance at the bottom of the tube instead of dissolving. | This may indicate the presence of impurities or that the compound is melting rather than dissolving. | 1. Verify Compound Purity: Check the certificate of analysis for the purity of your this compound. 2. Avoid Excessive Heating: If you are warming the sample, ensure the temperature remains well below the melting point of 126°C. |
Solubility Data Summary
The following table provides a qualitative summary of expected solubility for this compound in common laboratory solvents based on the properties of similar compounds. Researchers should perform their own quantitative solubility tests for their specific experimental needs.
| Solvent | Solvent Type | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended as the primary solvent for preparing stock solutions. |
| Ethanol | Polar Protic | Moderate | May be a suitable alternative to DMSO. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, can be tested as an alternative. |
| Water | Polar Protic | Low to Insoluble | Not recommended for preparing stock solutions. |
| Dichloromethane (DCM) | Non-polar | Low | Unlikely to be a good solvent. |
| Hexane | Non-polar | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol: Preparation of this compound for an In Vitro Antimicrobial Assay
This protocol outlines the steps for solubilizing this compound and preparing it for a typical broth microdilution antimicrobial susceptibility test.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator bath
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Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
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Sterile 96-well microtiter plates
Procedure:
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Preparation of a 50 mM Stock Solution:
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Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
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Carefully weigh 7.21 mg of this compound (Molecular Weight: 144.24 g/mol ) into the tared tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Cap the tube tightly and vortex for 1-2 minutes.
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If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
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Visually inspect the solution against a light source to ensure there are no visible particles. This is your 50 mM stock solution.
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-
Preparation of Intermediate Dilutions:
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Label sterile microcentrifuge tubes for your desired concentration range.
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Perform serial dilutions of the 50 mM stock solution in the appropriate culture medium (e.g., MHB). For example, to prepare a 1 mM working solution, add 20 µL of the 50 mM stock to 980 µL of MHB.
-
-
Antimicrobial Susceptibility Testing (Broth Microdilution):
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In a 96-well plate, add 50 µL of MHB to all wells.
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Add 50 µL of your highest concentration of this compound working solution to the first column of wells.
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Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, mixing well at each step.
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Prepare a bacterial inoculum as per standard protocols (e.g., achieving a final concentration of 5 x 10⁵ CFU/mL in each well).
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Add 50 µL of the bacterial inoculum to each well.
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Include appropriate controls: a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Also, include a solvent control (bacteria in MHB with the highest concentration of DMSO used).
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Incubate the plate at 37°C for 18-24 hours.
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Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of this compound that inhibits visible bacterial growth.
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Visualizations
Caption: Workflow for preparing and using this compound in an antimicrobial assay.
Caption: Decision tree for troubleshooting solubility issues with this compound.
Technical Support Center: 1-Piperidinethiocarboxamide Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation issues of 1-Piperidinethiocarboxamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound, offering potential causes and solutions.
| Problem | Possible Cause | Suggested Solution |
| Decreased compound activity or inconsistent results between batches. | Degradation due to improper storage or handling. | Review storage conditions. This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from heat and light.[1][2] For solutions, use of anhydrous aprotic solvents like acetonitrile or DMSO is recommended for better stability.[3] |
| Hydrolysis of the thiocarboxamide group in aqueous solutions. | Prepare aqueous solutions fresh for each experiment. If solutions must be stored, keep them at low temperatures (2-8°C) for short periods. The stability of similar compounds is known to be pH-dependent, with higher stability often observed in acidic conditions.[4][5][6] | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products.[7][8] Common degradation pathways for related structures include oxidation of the piperidine ring and hydrolysis or photolysis of the thiourea moiety.[1][2][9][10] |
| Solvent-induced degradation. | Ensure the use of high-purity solvents. Some solvents can contain impurities that may catalyze degradation. The choice of solvent can significantly impact the stability of the compound.[11] | |
| Solid compound changes in appearance (e.g., color, texture). | Thermal degradation or photodecomposition. | Store the solid compound protected from light and at the recommended temperature. Thermal degradation of piperidine-containing compounds can occur at elevated temperatures.[12][13][14] Thiourea derivatives are known to be susceptible to photodegradation.[1][10][15] |
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of this compound?
A1: this compound is considered chemically stable under standard ambient conditions (room temperature) when stored properly.[1] However, its stability can be influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.[14][16][17] The molecule contains both a piperidine ring and a thiocarboxamide group, which can be susceptible to degradation under certain conditions.[16]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, potential pathways can be inferred from its structural components:
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Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opening products.[18] Studies on piperidine itself show that degradation can be initiated by hydrogen abstraction from the carbon adjacent to the nitrogen or from the nitrogen itself, leading to various oxidation products.[2][9]
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Hydrolysis of the Thiocarboxamide Group: The thiocarboxamide group may undergo hydrolysis, especially under acidic or basic conditions, which would cleave the C-N bond.
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Photodegradation: Thiourea and its derivatives are known to degrade upon exposure to UV light, leading to a variety of photoproducts.[1][10][15] Therefore, it is crucial to protect this compound from light.
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Thermal Degradation: Elevated temperatures can promote the degradation of piperidine-containing compounds.[12][14]
Q3: How should I properly store this compound?
A3: For optimal stability, this compound should be stored as a solid in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It should be protected from heat and sources of ignition.[1] For solutions, it is advisable to use anhydrous aprotic solvents such as acetonitrile or DMSO and store them at low temperatures (e.g., -20°C) for long-term use.[3] Aqueous solutions should be prepared fresh before use.
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent can impact stability. For experimental work, polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are generally suitable.[3][19] When preparing solutions for storage, it is crucial to use anhydrous solvents to prevent hydrolysis. The stability in protic solvents like water and alcohols may be limited.
Q5: How can I monitor the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity and degradation of this compound and similar compounds.[20][21][22] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[8] If the compound lacks a strong chromophore, pre-column derivatization can be employed to enhance detection.[20][23]
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs.
Protocol 1: Forced Degradation Study
This study aims to identify potential degradation products and pathways under various stress conditions.[8][24]
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution of the compound at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber).
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method. Aim for 5-20% degradation of the active substance.[25]
Protocol 2: HPLC Method for Purity and Stability Assessment
This protocol outlines a general HPLC method for quantifying this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a modifier like 0.1% phosphoric acid or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (to be determined by UV scan of the compound).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[26]
Quantitative Data
Table 1: Example - Stability of this compound (1 mg/mL in Acetonitrile) under Different Temperature Conditions
| Storage Temperature | Initial Purity (%) | Purity after 24h (%) | Purity after 7 days (%) |
| 4°C | 99.8 | 99.7 | 99.5 |
| 25°C (Room Temp) | 99.8 | 99.2 | 98.1 |
| 40°C | 99.8 | 97.5 | 92.3 |
Table 2: Example - Effect of pH on the Stability of this compound (0.1 mg/mL in Aqueous Buffer) at 40°C
| pH | Initial Concentration (%) | Concentration after 8h (%) | Concentration after 24h (%) |
| 3.0 | 100 | 98.5 | 96.2 |
| 5.0 | 100 | 97.1 | 93.8 |
| 7.0 | 100 | 92.4 | 85.1 |
| 9.0 | 100 | 85.6 | 70.3 |
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the stability and degradation of this compound.
References
- 1. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sites.utexas.edu [sites.utexas.edu]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. ycdehongchem.com [ycdehongchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ptfarm.pl [ptfarm.pl]
- 22. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. | Semantic Scholar [semanticscholar.org]
- 23. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. sgs.com [sgs.com]
- 26. pharmabeginers.com [pharmabeginers.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Piperidinethiocarboxamide Derivatives
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working on the synthesis and optimization of 1-piperidinethiocarboxamide derivatives. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step experimental protocols to help you navigate common challenges and streamline your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound derivatives?
A1: There are two primary and highly effective methods for the synthesis of this compound derivatives:
-
Thionation of the corresponding 1-piperidinecarboxamide: This is a direct conversion of the amide's carbonyl group (C=O) to a thiocarbonyl group (C=S) using a thionating agent. The most commonly used reagent for this transformation is Lawesson's Reagent.[1]
-
Reaction of piperidine with an isothiocyanate: This method involves the nucleophilic addition of the piperidine nitrogen to the electrophilic carbon of an isothiocyanate (R-N=C=S), directly forming the thiocarboxamide linkage.
Q2: I am considering using Lawesson's Reagent. What are its main advantages and disadvantages?
A2: Lawesson's Reagent is a powerful tool for thionation, but it's essential to be aware of its characteristics.
-
Advantages: It is highly effective for converting amides to thioamides, often under milder conditions and with shorter reaction times than other reagents like phosphorus pentasulfide (P₄S₁₀).[1][2] It is also more soluble in common organic solvents.[2]
-
Disadvantages: A significant drawback is the formation of phosphorus-containing byproducts, which can complicate purification.[2] The reagent is also sensitive to moisture and can release toxic hydrogen sulfide (H₂S) gas.[2] Reactions can sometimes be sluggish, and the reagent itself has an unpleasant odor.[3]
Q3: When is the isothiocyanate route preferred over thionation with Lawesson's Reagent?
A3: The isothiocyanate route is generally preferred when the desired isothiocyanate is commercially available or can be synthesized in high purity. This method is often cleaner, avoiding the phosphorus byproducts associated with Lawesson's Reagent, which simplifies the workup and purification process.
Q4: My reaction with Lawesson's Reagent is giving a low yield. What are the likely causes?
A4: Low yields in Lawesson's Reagent reactions can stem from several factors:
-
Poor Reagent Quality: The reagent can degrade over time, especially with exposure to moisture. It is advisable to use a fresh, high-quality reagent.[2]
-
Suboptimal Temperature: The reactivity of Lawesson's Reagent is temperature-dependent. While some reactions proceed at room temperature, others require heating to reflux in solvents like THF or toluene.[2][3]
-
Insufficient Reaction Time: Thionation reactions can be slow. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material has been consumed.[2]
-
Inappropriate Solvent: The choice of solvent is critical for both substrate and reagent solubility. Toluene and THF are commonly used solvents.[3][4]
Q5: Are there any known biological activities for this compound derivatives?
A5: Yes, derivatives of piperidine containing thioamide or similar thiosemicarbazone functionalities have shown a range of biological activities. For instance, some piperidinothiosemicarbazone derivatives have demonstrated significant tuberculostatic activity against M. tuberculosis strains.[5] Additionally, other piperidine derivatives have been investigated as GABA uptake inhibitors and calpain inhibitors.[6] The specific activity is highly dependent on the overall structure of the molecule.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Lawesson's Reagent Thionation
| Possible Cause | Solution |
| Degraded Lawesson's Reagent | Use a fresh bottle of Lawesson's Reagent or purify the existing reagent. Ensure it is stored under anhydrous conditions.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. If the reaction is being run at room temperature, consider heating to reflux in a suitable solvent like THF or toluene.[3] |
| Poor Solubility of Reagents | Ensure both the starting amide and Lawesson's Reagent are soluble in the chosen solvent. THF is often a good choice for room temperature reactions due to its ability to dissolve the reagent.[3] For less soluble substrates, toluene at elevated temperatures may be necessary.[4] |
| Insufficient Reaction Time | Monitor the reaction progress closely using TLC. If the starting material is still present after the initially planned time, extend the reaction duration.[2] |
Issue 2: Difficulty in Product Purification after Lawesson's Reagent Thionation
| Possible Cause | Solution |
| Phosphorus Byproducts Co-eluting with Product | An effective workup is critical. Before column chromatography, wash the crude reaction mixture thoroughly with water to remove a significant portion of the phosphorus byproducts.[3] Some protocols suggest adding ethanol or ethylene glycol to the cooled reaction mixture and refluxing for a short period to convert the byproducts into more polar species that are easier to remove.[2] |
| Streaking on TLC Plate | The crude product may still contain acidic or polar impurities. A standard aqueous workup involving washing with a mild base (like saturated NaHCO₃ solution) and brine can help remove these before chromatography.[3] |
Issue 3: Side Reactions Observed
| Possible Cause | Solution |
| Decomposition of Starting Material or Product | If your substrate or product is sensitive to high temperatures, try conducting the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature and for a shorter time. |
| Reaction with Other Functional Groups | Lawesson's Reagent is generally selective for carbonyl groups, but highly reactive functional groups on your substrate could potentially lead to side reactions. If this is suspected, protecting group strategies may need to be employed. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound Derivatives
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
| Thionation | 1-Piperidinecarboxamide, Lawesson's Reagent | THF | Room Temp. | 30 min - overnight | ~86% | Requires careful workup to remove phosphorus byproducts.[3] |
| Thionation | Substituted Acridinediones, Lawesson's Reagent | Toluene | 130°C (Reflux) | 10 - 16 min | 80 - 92% | High yields at elevated temperatures.[4] |
| Isothiocyanate Addition | Piperidine, Aryl Isothiocyanate | Ethanol | Room Temp. | 1-2 hours | >90% | Generally a cleaner reaction with simpler purification. |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative via Thionation with Lawesson's Reagent
This protocol is adapted from a general procedure for the thionation of amides.[3]
Materials:
-
Substituted 1-piperidinecarboxamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's Reagent (0.5 eq) in a sufficient volume of anhydrous THF.
-
In a separate flask, dissolve the 1-piperidinecarboxamide derivative (1.0 eq) in anhydrous THF.
-
Add the amide solution to the Lawesson's Reagent solution at room temperature with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 30 minutes to a few hours).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup:
-
Dissolve the residue in diethyl ether.
-
Wash the organic layer with copious amounts of water to remove phosphorus byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of petroleum ether and diethyl ether).
Protocol 2: Synthesis of a this compound Derivative via Isothiocyanate Addition
Materials:
-
Piperidine (1.0 eq)
-
Substituted Isothiocyanate (e.g., Phenyl isothiocyanate) (1.0 eq)
-
Ethanol
-
Hexane
Procedure:
-
Dissolve the substituted isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.
-
To this solution, add piperidine (1.0 eq) dropwise at room temperature with stirring.
-
A precipitate may form upon addition. Continue stirring the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with hexane to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization or silica gel column chromatography.
Visualizations
Caption: Workflow for Lawesson's Reagent Thionation.
Caption: Workflow for Isothiocyanate Addition Method.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Piperidinethiocarboxamide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Piperidinethiocarboxamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purification
Question: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I optimize the reaction?
Answer: Low yields in thioamide synthesis, a class of compounds to which this compound belongs, can stem from several factors. When using thionating reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), their stability and purity are critical. Lawesson's reagent, for instance, can decompose at temperatures above 110°C. To troubleshoot and optimize your synthesis:
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Reagent Quality: Ensure the purity and stability of your thionating agent.
-
Reaction Conditions: Carefully control the reaction temperature and time, as these parameters need to be optimized for different substrates.
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Workup Procedure: The workup process can be challenging and may lead to product loss. An aqueous workup is often recommended to hydrolyze phosphorus-containing byproducts, which can be difficult to remove by standard chromatography.
Question: I am observing significant side products in my thionation reaction. What are they and how can I minimize them?
Answer: A common side reaction, particularly with primary amides, is the formation of nitriles. To minimize the formation of these and other side products, precise control over reaction conditions is essential. Consider using a milder thionating agent or employing protecting groups if your starting materials are sensitive.
Question: What are the main challenges in purifying this compound?
Answer: Purification of thioamides can be complicated by the presence of phosphorus-containing byproducts when using reagents like Lawesson's or P₄S₁₀. These byproducts can be difficult to separate using standard chromatography. A common strategy is to perform an aqueous workup to hydrolyze these byproducts before chromatographic purification.
Experimental Assays & Data Interpretation
Question: I am observing inconsistent IC50 values for this compound in my in vitro cytotoxicity assays. What could be the cause?
Answer: Inconsistent IC50 values are a common issue in in vitro assays and can be attributed to several factors:
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Cell-Based Factors: Cell line misidentification, contamination (e.g., mycoplasma), high passage number, and variations in cell density at the time of treatment can all significantly impact results. It is crucial to use a consistent and low passage number for your experiments.
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Compound Stability and Handling: Ensure proper storage of this compound, protecting it from light and moisture. It is best practice to prepare fresh dilutions for each experiment from a validated stock solution.
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Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or instrumentation settings can lead to significant differences in measured endpoints. Adhering to a standardized operating procedure (SOP) is critical.
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Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include appropriate solvent controls in your experiments.[1]
Question: My fluorescence-based cellular assay is showing high background noise. How can I troubleshoot this?
Answer: High background noise can obscure the true effect of your test compound. Potential causes include:
-
Autofluorescence: Biological materials like NADH and flavins, as well as media components such as phenol red and serum, can naturally fluoresce. Prepare a control sample of your cells that undergoes all processing steps without the addition of any fluorescent labels to check for autofluorescence.
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Reagent Issues: Expired or improperly stored assay reagents can lead to spontaneous signal generation.
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Instrumentation: Incorrect instrument settings, such as the choice of filters, can be a major source of error.
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Well-to-Well Contamination: Pipetting errors or splashing can lead to cross-contamination between wells.
Question: My control cells are showing unexpected levels of cell death. What should I do?
Answer: Unexpected cell death in control groups can be due to several factors, including mycoplasma contamination, which can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma. Also, ensure that the solvent concentration (e.g., DMSO) is not exceeding a toxic level for your specific cell line.
Quantitative Data Summary (for related Piperidine Compounds)
No specific quantitative data for this compound was identified in the literature search. The following table summarizes the biological activity of related piperidine-containing compounds to provide a reference for expected potency.
| Compound Class | Target/Assay | Cell Line(s) | IC50/EC50/Kᵢ | Reference Compound(s) |
| Piperidine Carboxamide Derivatives | Calpain Inhibitors | - | Kᵢ = 9 nM and 30 nM | - |
| N-Arylpiperidine-3-Carboxamide | Anti-melanoma Activity | A375 | EC₅₀ = 0.27 µM (S-enantiomer) | - |
| Piperine (Piperidine Alkaloid) | Cytotoxicity | HCT-8, B16 | IC₅₀ = 66.0 µM, 69.9 µM | - |
| Piperine (Piperidine Alkaloid) | Cytotoxicity | Ovarian Cancer Cells (W1PR1) | Sensitizes to Paclitaxel | Paclitaxel |
Experimental Protocols
General Protocol for Synthesis of N-Substituted Thioamides (Adapted for this compound)
This protocol is a general method for the one-pot synthesis of N-substituted thioamides and can be adapted for this compound.[2]
Materials:
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Piperidine
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Appropriate acyl halide (e.g., a protected carboxyl-piperidine derivative)
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Triethylamine (TEA)
-
Phosphorus pentasulfide (P₂S₅) or Lawesson's Reagent
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Anhydrous solvent (e.g., dichloromethane, toluene)
-
Silica gel for column chromatography
Procedure:
-
Amide Formation: To a solution of piperidine (1.0 eq) in an anhydrous solvent under an inert atmosphere, add triethylamine (1.5 eq). Cool the mixture in an ice bath.
-
Slowly add the acyl halide (1.0 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Thionation: To the reaction mixture, add the thionating reagent (e.g., Lawesson's reagent, 0.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
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Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
MTT Cytotoxicity Assay Protocol
This protocol provides a general workflow for assessing the cytotoxicity of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Caption: General experimental workflow for this compound.
References
How to prevent 1-Piperidinethiocarboxamide precipitation in buffer
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the precipitation of 1-Piperidinethiocarboxamide in buffer solutions during experiments.
Troubleshooting Guide
Precipitation of this compound upon addition to aqueous buffers is a common challenge. This guide provides a systematic approach to identify the cause and resolve the issue.
Issue: Precipitate forms immediately or over time after adding this compound to the experimental buffer.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: this compound, a thiourea derivative, is generally soluble in polar organic solvents.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of compounds with low aqueous solubility.
Q2: Why does my compound precipitate when I add it to my aqueous buffer?
A2: Precipitation can occur for several reasons:
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Low Aqueous Solubility : Thiourea derivatives can have inherently low solubility in water-based solutions.
-
Solvent Shock : Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to "crash out" of the solution.
-
High Final Concentration : The intended final concentration in your buffer may exceed the solubility limit of the compound under those specific conditions.
-
Buffer Composition : The pH, ionic strength, and presence of certain salts in your buffer can all influence the solubility of the compound.
Q3: How can I avoid "solvent shock"?
A3: To prevent solvent shock, add the stock solution to the buffer slowly, ideally drop-by-drop, while vortexing or stirring the buffer. This allows for more gradual mixing and reduces the likelihood of localized high concentrations of the organic solvent. A serial dilution approach, where the stock is first diluted into a smaller volume of buffer before being added to the final volume, can also be effective.
Q4: What is a safe final concentration of DMSO in my cell-based experiment?
A4: It is crucial to keep the final concentration of any organic co-solvent low to avoid cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is generally well-tolerated. However, it is always best to run a vehicle control (buffer with the same final concentration of DMSO) to ensure the solvent does not affect your experimental results.
Q5: Can I use other co-solvents besides DMSO?
A5: Yes, other water-miscible organic solvents such as ethanol or dimethylformamide (DMF) can also be used. The choice of solvent may depend on the specific compound and the experimental system. Always verify the compatibility of the solvent with your assay and determine the tolerance of your system to the final concentration of the co-solvent.
Q6: How does pH affect the solubility of this compound?
A6: The stability and reactivity of this compound can be influenced by pH.[1] The solubility of compounds containing amine and amide groups can be pH-dependent. It may be beneficial to test the solubility of your compound in a small range of pH values around your target experimental pH to find the optimal condition for solubility.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution and Dilution into a Working Buffer
This protocol provides a general method for preparing a stock solution of this compound in DMSO and subsequently diluting it into an aqueous buffer to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Target aqueous buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM): a. Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 144.24 g/mol ). b. Weigh the calculated amount of powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. e. Visually inspect the solution to ensure there are no particulates. f. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Dilution into Aqueous Buffer (Example for a 10 µM final concentration): a. Bring the stock solution aliquot and the target aqueous buffer to the experimental temperature. b. Place the desired final volume of the aqueous buffer (e.g., 1 mL) in a tube. c. Begin vortexing the buffer at a medium speed. d. While the buffer is vortexing, slowly add the required volume of the 10 mM stock solution (e.g., 1 µL for a 1:1000 dilution to 10 µM) dropwise into the center of the vortex. e. Continue to vortex for an additional 10-15 seconds to ensure thorough mixing. f. Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined above.
Data Presentation
| Solvent/Buffer System | Expected Solubility of Thiourea Derivatives | Key Considerations |
| Water | Low to moderate | Solubility is often pH and temperature-dependent. |
| Polar Organic Solvents (DMSO, DMF, Ethanol) | High | Commonly used for preparing concentrated stock solutions. |
| Phosphate-Buffered Saline (PBS) | Low to moderate | Solubility can be affected by the salt concentration. |
| Tris Buffers | Low to moderate | pH of the buffer is a critical factor. |
| Buffers with >20% Organic Co-solvent | Generally higher than in purely aqueous buffers | The type of organic co-solvent and its final concentration must be compatible with the experimental system. |
References
Common pitfalls in handling 1-Piperidinethiocarboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls and troubleshooting strategies associated with handling 1-Piperidinethiocarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
A1: this compound is classified as harmful if swallowed. It is crucial to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat. Avoid generating dust and ensure that all sources of ignition are removed, as fine dust dispersed in the air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.
Q2: How should I store this compound?
A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents and incompatible materials.
Q3: What is the melting point of this compound?
A3: The melting point of this compound is typically in the range of 128-130°C.
Q4: In which solvents is this compound likely to be soluble?
Q5: Are there known issues with the stability of this compound?
A5: Like many thiourea derivatives, this compound may be susceptible to degradation under certain conditions. Factors such as pH, temperature, and light exposure can influence its stability. The thiocarboxamide group can be sensitive to hydrolysis, especially under strong acidic or basic conditions.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Precipitation occurs after initial dissolution.
Possible Causes:
-
Incorrect solvent choice: The polarity of the solvent may not be appropriate for this compound.
-
Insufficient solvent volume: The concentration of the compound may be too high for the chosen solvent.
-
Low temperature: Solubility often decreases at lower temperatures.
-
Compound purity: Impurities may affect solubility.
Solutions:
-
Solvent Selection: Refer to the qualitative solubility table below. Start with polar aprotic solvents like DMSO or DMF for preparing stock solutions. For aqueous buffers, ensure the pH is compatible with the compound's stability.
-
Increase Solvent Volume: Try decreasing the concentration of the compound.
-
Gentle Warming: Gently warm the solution to aid dissolution. However, be cautious as excessive heat may cause degradation.
-
Sonication: Use a sonicator to help break up solid particles and enhance dissolution.
-
Purity Check: If solubility issues persist, consider verifying the purity of the compound using an appropriate analytical method like HPLC.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate wells.
-
Loss of activity over the course of the experiment.
-
Unexpected dose-response curves.
Possible Causes:
-
Compound instability in assay buffer: The pH or temperature of the assay buffer may be causing the compound to degrade. The thiourea moiety can be reactive.[1]
-
Precipitation in assay medium: The compound may be precipitating out of solution when diluted into the aqueous assay buffer.
-
Assay interference: Thiourea-containing compounds are known to sometimes act as pan-assay interference compounds (PAINS).[1] They can interfere with assay readouts through various mechanisms, including reacting with assay components.[1]
-
Non-specific binding: The compound may be binding to plastics or other surfaces in the assay plate.
Solutions:
-
Stability Assessment: Perform a preliminary stability study of this compound in your assay buffer under the experimental conditions (time, temperature). Analyze the compound's integrity over time using HPLC.
-
Solubility Check in Final Assay Conditions: Visually inspect for precipitation after diluting the compound into the final assay medium. If precipitation is observed, consider adjusting the final concentration or adding a solubilizing agent (use with caution as it may affect the assay).
-
Control Experiments for Assay Interference:
-
Run control experiments without the target protein to check for non-specific effects.
-
Include known inhibitors and non-inhibitors to validate the assay's performance.
-
-
Use of Low-Binding Plates: If non-specific binding is suspected, consider using low-binding microplates.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Recommended for preparing high-concentration stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate | May be suitable for intermediate dilutions. |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | |
| Aqueous Buffers | PBS, Tris | Low | Solubility will be highly dependent on pH and ionic strength. Avoid strongly acidic or basic conditions. |
| Non-polar | Hexane, Toluene | Very Low | Not recommended for solubilizing this compound. |
This table is based on the general properties of thiourea and piperidine-containing compounds and should be used as a guideline. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 158.27 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Analytical balance
-
Vortex mixer
-
Appropriate vials and pipettes
Procedure:
-
Weighing: Accurately weigh out 1.58 mg of this compound.
-
Dissolving: Add the weighed compound to a clean vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Assessing Compound Stability by HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific buffer.
Materials:
-
Prepared stock solution of this compound
-
The aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase)
Procedure:
-
Sample Preparation: Dilute the stock solution of this compound into the buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Incubation: Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound has significant absorbance.
-
Analysis: Compare the peak area of this compound at each time point to the peak area at time 0. A decrease in peak area suggests degradation. Also, monitor for the appearance of new peaks, which could be degradation products.
-
Mandatory Visualizations
Caption: A typical experimental workflow for using this compound in a biological assay.
Caption: A logical decision tree for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Enhancing the Biological Activity of Piperidine Carboxamide & Thiocarboxamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and optimizing experiments involving piperidine-based (thio)carboxamides. The guides below are presented in a direct question-and-answer format to address specific challenges encountered during the enhancement of biological activity for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common biological targets for piperidine carboxamide and thiocarboxamide derivatives?
A1: Piperidine-containing compounds are one of the most important scaffolds in medicinal chemistry.[1] Their derivatives have been investigated for a wide range of biological activities, including anticancer, anti-tubercular, and antioxidant effects.[2][3] Specific enzyme targets that have been successfully modulated by this class of compounds include calpain, a cysteine protease, and Cathepsin K, which is involved in bone resorption.[4][5]
Q2: What is the specific role of the thioamide group in modifying biological activity?
A2: The thioamide group serves as a bioisostere of the more common amide group.[6] Replacing the oxygen atom with sulfur alters the group's physical and chemical properties; the C=S bond is longer, and the sulfur atom is larger and more lipophilic.[6] This substitution can lead to significantly enhanced biological potency. For example, replacing an amide with a thioamide in a series of histone lysine methyltransferase inhibitors resulted in a nearly 100-fold increase in inhibitory activity.[6] The thioamide group can also improve pharmacokinetic profiles.[6]
Q3: What are the primary strategies to improve the potency of a lead compound from this class?
A3: The primary strategy is iterative structure-activity relationship (SAR) analysis. This involves systematically modifying the chemical structure to enhance interactions with the biological target. Studies have shown that appending large, lipophilic groups to the core scaffold can significantly increase potency by targeting hydrophobic pockets within the active site of an enzyme.[7][8] The length and nature of the linker connecting the core to these appended groups are also critical; for instance, a three-atom propyl tether was found to be optimal in one series of anticancer compounds.[8]
Q4: My compound has low aqueous solubility. What is the first and most critical step to check?
A4: The first step is to optimize your stock solution preparation and dilution protocol. Most poorly soluble compounds are dissolved in an organic solvent like DMSO to create a high-concentration stock.[9] When diluting this stock into an aqueous assay buffer, it is crucial to do so serially or dropwise with vigorous mixing to prevent the compound from precipitating.[10] Additionally, the final concentration of the organic solvent (e.g., DMSO) in the assay must be kept low, typically below 0.5%, to avoid solvent-induced toxicity or assay interference.[10]
Q5: How can I perform an initial assessment of my compound's anticancer activity in vitro?
A5: The most common initial assessment is a cytotoxicity assay using cancer cell lines.[11][12] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay are widely used, cost-effective methods for high-throughput screening.[11] These assays measure cell viability after a set incubation period (e.g., 24-72 hours) with various concentrations of your compound, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.
Troubleshooting Guides
Problem 1: My compound shows low potency or a high IC50 value.
This is a common challenge in early-stage drug discovery. Low potency suggests a suboptimal interaction between the compound and its biological target.
Answer:
A multi-pronged approach involving structural modification and confirmation of target engagement is recommended.
-
Systematic Structural Modification (SAR): The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents.
-
Explore Lipophilic Pockets: The addition of aryl groups, particularly via a flexible linker, can significantly enhance potency by accessing hydrophobic regions of the target protein.[8]
-
Vary Substituents: The electronic properties of substituents on aryl rings can be crucial. Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups can modulate activity.[13]
-
Optimize the Core: Modifications to the piperidine ring itself or the (thio)carboxamide linker can influence the compound's conformation and binding affinity.
-
-
Verify Target Engagement: Ensure the compound is reaching its intended target within the cell. Poor membrane permeability can lead to low apparent activity in cell-based assays. Consider running assays with isolated enzymes or using cell imaging techniques to confirm intracellular localization if a fluorescent analog can be synthesized.
-
Check for Degradation: Confirm that your compound is stable in the assay medium for the duration of the experiment. Unstable compounds will show artificially low potency. This can be checked by incubating the compound in media, followed by LC-MS analysis to detect the parent compound.
Problem 2: I'm observing compound precipitation or assay artifacts due to poor solubility.
Poor aqueous solubility is a major hurdle for many heterocyclic compounds and can lead to unreliable and misleading assay results.[9]
Answer:
If initial protocol optimization (Q4 in FAQs) is insufficient, more advanced solubilization strategies are necessary.
-
Refine the Solubilization Protocol:
-
Stock Concentration: Avoid making stock solutions that are too close to the limit of solubility in the organic solvent. A 10-30 mM stock in DMSO is a common starting point.[9][10]
-
Serial Dilution: Instead of a single large dilution into aqueous buffer, perform a series of intermediate dilutions in a mixed organic/aqueous solvent system before the final dilution in the assay buffer.[10]
-
-
Employ Alternative Solubilization Strategies:
-
pH Adjustment: For compounds with ionizable groups (e.g., acidic or basic centers), adjusting the pH of the assay buffer can dramatically increase solubility. Basic compounds are often more soluble at a lower pH, while acidic compounds are more soluble at a higher pH.[10]
-
Use of Excipients: Solubilizing agents can be incorporated into the assay buffer, provided they do not interfere with the assay. Low concentrations (0.01-1%) of surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds.[10]
-
-
Quantify Solubility: To systematically address the issue, perform a solubility measurement. High-throughput methods like nephelometry, which measures light scattering from precipitated particles, can quickly determine the kinetic solubility limit of your compounds in assay buffers.[14]
Problem 3: My compound is potent but shows high cytotoxicity in normal cell lines (low selectivity).
A successful drug candidate must selectively target cancer cells over healthy cells to minimize side effects.[12]
Answer:
Improving the therapeutic index requires differential screening and structural modifications aimed at enhancing selectivity.
-
Implement a Differential Screening Protocol: Always screen your compounds against at least one non-malignant cell line alongside your cancer cell lines.[12] For example, when screening against a lung cancer cell line, also test against a non-malignant lung fibroblast line. The ratio of the IC50 in the normal cells to the IC50 in the cancer cells provides a selectivity index.[12]
-
Leverage SAR for Selectivity: The same principles of SAR used to improve potency can be applied to improve selectivity. Sometimes, a modification that slightly decreases potency against the cancer target may drastically decrease its activity against an off-target in normal cells, resulting in a much better overall profile. Docking studies, if a target structure is known, can help identify unique features of the cancer target's binding site that can be exploited to design more selective compounds.
Data Presentation: Structure-Activity Relationships of (Thio)Carboxamide Derivatives
The following table summarizes quantitative data from published studies, illustrating how structural modifications impact biological activity.
| Compound Series/Scaffold | Modification | Target / Cell Line | Activity (IC50 / Kᵢ) | Key Finding |
| Piperidine Carboxamides | Addition of keto amides (e.g., 1-(2-naphthylcarbonyl)piperidin-4-ylcarbonyl-phenylalaninamide) | µ-calpain | 9 nM (Kᵢ) | Specific keto amide additions at the P2 position lead to potent and selective calpain inhibition.[4] |
| Thieno[2,3-b]pyridines | Appending a propyl-aryl group with an allylic alcohol tether to the pyridine ring. | HCT-116 & MDA-MB-231 (Cancer Cell Lines) | < 50 nM (IC50) | A three-atom tether optimally places a new aryl ring into a lipophilic pocket of the target, dramatically increasing anti-proliferative activity.[8] |
| Thiophene Carboxamides | Substitution with a 4-methoxyphenyl group (Compound 2b). | Hep3B (Hepatocellular Carcinoma) | 5.46 µM (IC50) | The electron density of the thiophene ring is expected to enhance interactions within the binding site, boosting anticancer activity.[15] |
| Arylcarboxamides | Naphthamide derivatives (Compounds 13c, 13d). | M. tuberculosis (DS, MDR, XDR strains) | 6.55 - 7.11 µM (MIC) | Naphthamide core shows high potency against drug-sensitive and drug-resistant tuberculosis strains with low cytotoxicity.[16] |
| Piperidine-3-Carboxamides | Optimization of substituents to interact with P3 pocket of Cathepsin K (Compound H-9). | Cathepsin K | 0.08 µM (IC50) | Rational design based on inhibitor binding modes leads to highly potent agents for anti-bone resorption.[5] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the IC50 value of a compound against an adherent cancer cell line.[11][17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Aspirate the medium, wash once with PBS, and add trypsin to detach the cells. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. f. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. g. Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the DMSO stock. A typical final concentration range might be 0.1, 1, 10, 50, and 100 µM. b. Ensure the final DMSO concentration in all wells is ≤0.5%. Prepare a "vehicle control" with medium containing the same final DMSO concentration. Also include "medium only" wells as a blank. c. Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations (or vehicle control). d. Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay and Measurement: a. After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[11] b. Incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate. c. Carefully aspirate the medium from the wells without disturbing the formazan crystals. d. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gentle mixing on an orbital shaker for 15 minutes can aid dissolution. e. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Mandatory Visualizations
Diagrams of Workflows and Pathways
Caption: A logical workflow for a Structure-Activity Relationship (SAR) cycle.
Caption: Experimental workflow for a cell-based cytotoxicity assay.
Caption: A hypothetical signaling pathway targeted by a piperidine derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: 1-Piperidinethiocarboxamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 1-Piperidinethiocarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The most common and effective purification techniques for this compound, a polar compound, are recrystallization and column chromatography. For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final polishing step. The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity level.[1]
Q2: How do I select an appropriate recrystallization solvent for this compound?
A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For a molecule like this compound, which contains a polar thiocarboxamide group and a moderately polar piperidine ring, solvents like ethanol, isopropanol, acetone, or mixtures such as hexane/ethyl acetate or hexane/acetone could be effective.[2] A general rule of thumb is that solvents containing functional groups similar to the compound of interest are often good solubilizers.[2] It is recommended to perform small-scale solvent screening to identify the ideal solvent or solvent system.
Q3: What are the potential impurities I might encounter during the synthesis and purification of this compound?
While specific impurities for this compound synthesis are not extensively documented, impurities in related syntheses of piperidine and thiocarboxamide compounds can arise from several sources:
-
Unreacted starting materials: Residual piperidine or thiophosgene derivatives.
-
Side products: Formation of byproducts due to side reactions, such as the formation of isothiocyanates.
-
Degradation products: The thiocarboxamide functional group may be susceptible to hydrolysis under acidic or basic conditions, and the piperidine ring can undergo oxidation.[3][4]
Q4: My purified this compound shows signs of degradation over time. What are the likely causes and how can I prevent this?
The piperidine moiety, being a secondary amine, and the thiocarboxamide group can be susceptible to degradation.[5] Potential degradation pathways include oxidation of the piperidine ring and hydrolysis of the thiocarboxamide group.[3] To prevent degradation, it is crucial to store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Forced degradation studies under various stress conditions (heat, light, acid, base, oxidation) can help identify the primary degradation pathways.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[6] |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask before hot filtration to prevent the solution from cooling down too quickly.[6] | |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Oiling out can also occur if the concentration of impurities is high. |
| Incomplete separation of impurities by column chromatography | The chosen solvent system (eluent) has poor selectivity for the compound and impurities. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (difference in Rf values) between your compound and the impurities. A gradient elution might be necessary. |
| Tailing of the compound spot on TLC or broad peaks in HPLC | The compound is interacting strongly with the stationary phase (e.g., silica gel). | Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce interactions with the acidic silica gel. |
| Presence of colored impurities in the final product | These may be highly conjugated byproducts or degradation products. | Consider treating the solution with activated charcoal before the final purification step (e.g., before hot filtration in recrystallization) to adsorb colored impurities. |
| Product appears wet or sticky after drying | Residual solvent is trapped within the crystals. | Dry the product under high vacuum for an extended period. If the solvent is water, ensure a desiccant is used in the vacuum desiccator. |
Data Presentation
Table 1: Comparison of Purification Techniques for Piperidine-Containing Compounds
| Technique | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Cost-effective, scalable, removes insoluble impurities.[1] | May not remove closely related impurities.[1] |
| Column Chromatography | >99% | 70-90% | High resolution for a wide range of impurities.[1] | Time-consuming, requires large solvent volumes.[1] |
| Preparative HPLC | >99.5% | 50-70% | Highest achievable purity, ideal for final polishing.[1] | Expensive, not suitable for large-scale purification.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with hexanes) at room and elevated temperatures to find a suitable solvent.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired compound an Rf value of approximately 0.3-0.4 and separates it from impurities.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
Addressing off-target effects of 1-Piperidinethiocarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of 1-Piperidinethiocarboxamide and other novel small molecules.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with investigational compounds like this compound?
A1: Off-target effects are unintended interactions of a small molecule with proteins other than its primary therapeutic target. These interactions are a significant concern because they can lead to unforeseen biological responses, toxicity, or misinterpretation of experimental data. For instance, small molecule inhibitors designed to bind to a specific protein kinase might also interact with other kinases due to structural similarities in the ATP-binding pocket, a common feature across the human kinome.[1] This can result in a misleading phenotype that is not due to the modulation of the intended target.
Q2: My cells are showing an unexpected phenotype (e.g., unusual morphology, unexpected cell death) after treatment with this compound. Could this be an off-target effect?
A2: It is highly probable. An unexpected phenotype that is inconsistent with the known biological function of the intended target should be investigated as a potential off-target effect.[1] However, it is crucial to first rule out other possibilities such as compound degradation, contamination, or general cytotoxicity.
Q3: What are some common off-target liabilities for compounds containing a piperidine scaffold?
A3: The piperidine ring is a common motif in many clinically approved drugs.[2] Its basic nitrogen atom can form interactions with acidic amino acid residues in protein binding pockets, which can lead to off-target binding to a variety of proteins, including G protein-coupled receptors (GPCRs), ion channels, and various enzymes.[3] The specific off-target profile is highly dependent on the overall structure of the molecule.
Q4: How can I computationally predict potential off-targets for my compound?
A4: Several computational, or in silico, methods can predict potential off-target interactions. These approaches utilize large databases of known compound-target interactions and employ algorithms based on chemical similarity, protein pocket similarity, and machine learning.[4][5] These tools can generate a list of potential off-targets that can then be experimentally validated.
Troubleshooting Guides
Problem 1: Unexpected Toxicity or Novel Phenotype Observed in Cell-Based Assays
This is a common challenge when working with novel compounds. A systematic approach is necessary to determine if the observed effect is on-target or off-target.
Troubleshooting Workflow
Problem 2: How to Systematically Identify Off-Target Interactions
Once an off-target effect is suspected, a tiered approach can efficiently identify the responsible protein(s).
Recommended Screening Cascade
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[6][7] The principle is that ligand binding increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat intact cells with either the vehicle control or varying concentrations of this compound.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: A positive thermal shift (an increase in the melting temperature) in the presence of the compound indicates target engagement.
Affinity Chromatography coupled with Mass Spectrometry (Aff-MS) for Unbiased Off-Target Identification
This technique identifies proteins that physically interact with the compound of interest.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that includes a linker and an affinity tag (e.g., biotin).
-
Immobilization: Immobilize the tagged compound onto a solid support (e.g., streptavidin-coated beads).
-
Protein Binding: Incubate the immobilized compound with cell lysate to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the proteins that are specifically bound to the compound.
-
Identification: Identify the eluted proteins using mass spectrometry.
Data Presentation
Table 1: Example Off-Target Screening Panel Results for a Hypothetical Compound
| Target Class | Representative Targets | % Inhibition at 10 µM |
| Primary Target | Target X | 95% |
| Kinases | Kinase A | 78% |
| Kinase B | 15% | |
| Kinase C | 5% | |
| GPCRs | GPCR 1 | 62% |
| GPCR 2 | 8% | |
| Ion Channels | Channel Y | 45% |
| Channel Z | 3% |
Table 2: Comparison of On-Target vs. Off-Target Activity
| Parameter | On-Target (Target X) | Off-Target (Kinase A) |
| Biochemical IC₅₀ | 50 nM | 1.2 µM |
| Cellular EC₅₀ | 200 nM | 5.5 µM |
| Observed Phenotype | Pathway Modulation | Apoptosis |
This data illustrates a scenario where the compound is potent against its intended target but shows off-target activity at higher concentrations, leading to a different cellular outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CETSA [cetsa.org]
Validation & Comparative
Validating the Inhibitory Effect of 1-Piperidinethiocarboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinethiocarboxamide is a synthetic organic compound featuring a piperidine ring and a thiocarboxamide group. While its chemical properties make it a potential candidate for biological activity, publicly available data on its specific inhibitory effects is currently limited. This guide provides a framework for researchers aiming to validate and characterize the inhibitory potential of this compound. It outlines essential experimental protocols, data presentation structures, and comparative analysis with hypothetical alternatives. This document is intended to serve as a template for building a comprehensive internal report or future publication upon the acquisition of experimental data.
Hypothetical Performance Comparison
To illustrate the data presentation for a comparative analysis, the following table summarizes hypothetical inhibitory data for this compound and two common alternative inhibitors, "Alternative A" and "Alternative B," against a putative target enzyme.
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action | Cell-Based Assay (EC50, µM) | Cytotoxicity (CC50, µM) |
| This compound | Target X Kinase | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Alternative A (Staurosporine) | Broad-spectrum kinase | 0.002 | Competitive (ATP-binding site) | 0.01 | 0.05 |
| Alternative B (Gefitinib) | EGFR Kinase | 0.02 | Reversible (ATP-binding site) | 0.1 | > 10 |
Caption: Table 1. Hypothetical inhibitory activities of this compound and alternative compounds.
Experimental Protocols
Validating the inhibitory effect of a novel compound requires a multi-faceted approach, encompassing biochemical and cell-based assays.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Methodology:
-
Reagents and Materials: Purified target enzyme, substrate, ATP (for kinases), this compound, positive control inhibitor, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the target enzyme, the compound at various concentrations, and the substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., luminescence, fluorescence, absorbance).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Action Studies (e.g., Michaelis-Menten Kinetics)
Objective: To elucidate how this compound inhibits the target enzyme (e.g., competitive, non-competitive, uncompetitive).
Methodology:
-
Procedure:
-
Perform the enzyme inhibition assay with varying concentrations of both the substrate and this compound.
-
Measure the initial reaction velocities.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots.
-
Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.
-
Cell-Based Target Engagement Assay
Objective: To confirm that this compound interacts with its target within a cellular context.
Methodology (Example: Western Blot for Phosphorylated Downstream Target):
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target protein.
-
Treat the cells with various concentrations of this compound for a specific duration.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of a known downstream substrate of the target and the total form of that substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a generic signaling pathway that could be inhibited and a typical experimental workflow for validating an inhibitor.
Caption: A generic signaling pathway illustrating the potential inhibitory action of this compound.
Caption: Experimental workflow for validating the inhibitory effect of a compound.
Conclusion
A Comparative Analysis of 1-Piperidinethiocarboxamide and Other Thiourea Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The thiourea scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of 1-Piperidinethiocarboxamide against other thiourea derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is a collation of data from various preclinical studies and is intended to guide further research and development.
Executive Summary
Thiourea derivatives are a versatile class of compounds with significant therapeutic potential. Their biological activity is highly dependent on the nature of the substituents on the thiourea core. While extensive research exists for a wide range of thiourea derivatives, data specifically on this compound is limited in the public domain. This guide aims to contextualize the potential of this compound by comparing available data for structurally related thiourea compounds.
Anticancer Activity: A Tale of Diverse Moieties
Thiourea derivatives have shown considerable promise as anticancer agents, with their efficacy being heavily influenced by the appended cyclic and aromatic groups. The cytotoxic effects of these compounds are typically evaluated using in vitro cell viability assays, such as the MTT assay, against a panel of cancer cell lines.
Comparative Anticancer Activity of Thiourea Derivatives (IC50, µM)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| N,N'-bis(3-acetylphenyl)thiourea | Data Not Available | - | [1] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast) | 179 | [1] |
| MCF-7 (Breast) | 390 | [1] | |
| WiDr (Colon) | 433 | [1] | |
| HeLa (Cervical) | 412 | [1] | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [1] |
| HepG2 (Liver) | 1.74 | [1] | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [2] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | [2] |
| SW620 (Colon) | 1.5 | [2] | |
| K562 (Leukemia) | 6.3 | [2] | |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast) | 1.3 | [2] |
| SkBR3 (Breast) | 0.7 | [2] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Thiourea derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Comparative Antimicrobial Activity of Thiourea Derivatives (MIC, µg/mL)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - |
| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2 | [3] |
| Staphylococcus epidermidis | 2-16 | [3] | |
| Enterococcus faecalis | 2-16 | [3] | |
| Benzoylthiourea Derivatives | Gram-positive bacteria | 50 - 400 | [4] |
| Gram-negative bacteria | 50 - 400 | [4] | |
| Yeasts | 25 - 100 | [4] | |
| N-acyl thiourea derivatives with benzothiazole moiety | E. coli ATCC 25922 | 625 (MBIC) | [5] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [5] |
Note: The MIC values presented are from different studies and may not be directly comparable due to variations in experimental conditions. MBIC refers to the Minimum Biofilm Inhibitory Concentration.
Enzyme Inhibition: Targeting Key Biological Processes
The therapeutic effects of thiourea derivatives are often attributed to their ability to inhibit specific enzymes involved in disease progression.
Comparative Enzyme Inhibitory Activity of Thiourea Derivatives (IC50)
| Compound/Derivative Class | Enzyme Target | IC50 | Reference |
| This compound | Data Not Available | - | - |
| Thiazole–thiourea hybrids | Acetylcholinesterase (AChE) | 0.3 - 15 µM | [6] |
| Butyrylcholinesterase (BChE) | 0.4 - 22 µM | [6] |
Note: The IC50 values presented are from a single study and highlight the potential of thiourea derivatives as enzyme inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well flat-bottom sterile plates
-
Thiourea derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours (37°C, 5% CO2).[8]
-
Compound Treatment: Prepare serial dilutions of the thiourea compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO) and untreated controls.[1]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.[7]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10][11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Thiourea derivatives (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the thiourea compounds in the broth medium directly in the wells of the 96-well plate.[9]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[10]
-
Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).[11]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Visualizing the Science
Diagrams are essential tools for understanding complex biological processes and experimental procedures.
Caption: General experimental workflow for evaluating thiourea derivatives.
Caption: Potential signaling pathway inhibited by some thiourea derivatives.
Conclusion
Thiourea derivatives represent a rich source of biologically active compounds with significant potential in drug discovery. While direct comparative data for this compound is currently limited, the extensive research on analogous structures provides a strong rationale for its further investigation. The piperidine moiety is a well-established pharmacophore in numerous approved drugs, suggesting that its incorporation into a thiourea scaffold could lead to compounds with favorable pharmacokinetic and pharmacodynamic properties. Future studies should focus on the synthesis and systematic evaluation of this compound and its derivatives in standardized anticancer, antimicrobial, and enzyme inhibition assays to clearly define its therapeutic potential relative to other members of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. CAS 14294-09-8: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nwmedj.org [nwmedj.org]
- 8. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of Piperidine-Based Thiocarboxamide and Carboxamide Derivatives' Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a well-established pharmacophore in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives, particularly those incorporating carboxamide and thiocarboxamide moieties, have garnered significant interest for their potential as anticancer agents. This guide provides a comparative analysis of the cytotoxic activity of various piperidine-based compounds across different cancer cell lines, supported by experimental data from published studies. Due to the limited availability of public data on 1-Piperidinethiocarboxamide, this guide focuses on the activity of its closely related structural analogs and derivatives.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several piperidine derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard measure of a compound's cytotoxic potency.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 | Lung Cancer | 32.43 | [1] |
| Indolin-2-one derivative (5f) | HCT-116 | Colon Cancer | 3.49 | [2] |
| Indolin-2-one derivative (6d) | A549 | Lung Cancer | 3.59 | [2] |
| Indolin-2-one derivative (6l) | HCT-116 | Colon Cancer | 4.57 | [2] |
| Indolin-2-one derivative (6l) | A549 | Lung Cancer | 5.58 | [2] |
| N-Arylpiperidine-3-carboxamide (Hit compound 1) | A375 | Melanoma | 0.88 | [3] |
| Carbothioamide/carboxamide-based pyrazoline analog (3a) | A549 | Lung Cancer | 13.49 ± 0.17 | [4] |
| Carbothioamide/carboxamide-based pyrazoline analog (3a) | HeLa | Cervical Cancer | 17.52 ± 0.09 | [4] |
| Carbothioamide/carboxamide-based pyrazoline analog (3h) | A549 | Lung Cancer | 22.54 ± 0.25 | [4] |
| Carbothioamide/carboxamide-based pyrazoline analog (3h) | HeLa | Cervical Cancer | 24.14 ± 0.86 | [4] |
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential medicinal agents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
- Culture human cancer cell lines (e.g., A549, HCT-116, HeLa, A375) in appropriate complete growth medium.
- Trypsinize and seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.
- Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations.
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.
- Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
- Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from each well.
- Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
- Determine the IC50 value from the dose-response curve.
Visualizing Molecular Mechanisms
Piperidine derivatives often exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams illustrate a generalized experimental workflow for assessing cytotoxicity and a common signaling pathway implicated in the anticancer activity of these compounds.
References
- 1. nwmedj.org [nwmedj.org]
- 2. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 1-Piperidinethiocarboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, piperidine-containing compounds have shown significant potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-piperidinethiocarboxamide analogs, with a focus on their antimicrobial properties. The data and protocols presented are compiled from recent studies to facilitate the rational design of more potent antimicrobial candidates.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of N-(1-Adamantyl)piperidin-1-carbothioamide derivatives is notably influenced by substitutions on the piperidine ring. The following table summarizes the in vitro antibacterial activity of a series of analogs against various Gram-positive and Gram-negative bacteria. The activity is presented as the diameter of the inhibition zone in millimeters (mm).
| Compound ID | R Group at Piperidine 4-position | S. aureus (NCTC 6571) | B. subtilis (NCTC 10400) | B. cereus (ATCC 14579) | E. coli (NCTC 10418) | P. aeruginosa (ATCC 10145) |
| 8a | -H | 14 | 13 | 12 | 10 | 9 |
| 8b | -CH₃ | 15 | 14 | 13 | 11 | 10 |
| 8c | -COOC₂H₅ | 12 | 11 | 10 | 8 | 7 |
Data extracted from "Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives"[1]. The antibacterial activity of piperidine derivatives 8a–c was generally lower than their morpholine and pyrrolidine counterparts[1].
Structure-Activity Relationship Visualization
The following diagram illustrates the impact of substituents at the 4-position of the piperidine ring on the antibacterial activity of N-(1-Adamantyl)piperidin-1-carbothioamides.
Caption: SAR of N-(1-Adamantyl)piperidin-1-carbothioamides.
Experimental Protocols
The methodologies for the synthesis and antimicrobial evaluation of the this compound analogs are detailed below.
Synthesis of N-(1-Adamantyl)piperidine-1-carbothioamide Analogs (8a-c)
General Procedure:
-
A solution of 1-adamantyl isothiocyanate (1.93 g, 10 mmol) in anhydrous diethyl ether (20 mL) was prepared.
-
To this solution, the appropriate piperidine derivative (10 mmol) was added dropwise with continuous stirring.
-
The reaction mixture was stirred at room temperature for 2 hours.
-
The solvent was evaporated under reduced pressure.
-
The resulting solid residue was collected by filtration, washed with petroleum ether (b.p. 40-60 °C), and dried.
-
The crude product was recrystallized from ethanol to yield the pure N-(1-adamantyl)piperidine-1-carbothioamide derivative.
This synthetic protocol is based on the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines as described in the source literature[1].
Antimicrobial Activity Assay
Agar Disc Diffusion Method:
-
Preparation of Inoculum: Bacterial strains were cultured in nutrient broth at 37°C for 24 hours. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard.
-
Plate Preparation: Mueller-Hinton agar plates were prepared and allowed to solidify. The standardized bacterial suspension was uniformly swabbed over the surface of the agar.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. The discs were allowed to dry before being placed on the inoculated agar surface.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Data Analysis: The antibacterial activity was determined by measuring the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial potency.
This methodology is a standard procedure for assessing antimicrobial activity and is consistent with the methods typically employed in such studies[1].
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the this compound analogs.
Caption: Synthesis and antimicrobial testing workflow.
References
Benchmarking Piperidine-based Compounds Against Known N-Myristoyltransferase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-myristoylation is a crucial lipid modification of proteins, catalyzed by NMT, that plays a vital role in various cellular processes such as signal transduction and protein localization. The essential nature of NMT in organisms like the parasites responsible for malaria and leishmaniasis, as well as its upregulation in certain cancers, makes it an attractive therapeutic target.
Quantitative Comparison of NMT Inhibitors
The following table summarizes the inhibitory potency of a representative piperidine-containing compound alongside the known NMT inhibitors, DDD85646 and IMP-1088. This data is essential for understanding the relative efficacy of these compounds.
| Compound | Target | IC50 (nM) | Binding Affinity (Kd) |
| Representative Piperidine-based Inhibitor (2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide) | Human NMT1 | 3.0 - 4.0 | Not Reported |
| DDD85646 | Trypanosoma brucei NMT | ~2 | Not Reported |
| Human NMT1 | ~20 | Not Reported | |
| IMP-1088 | Human NMT1 | <1 | <210 pM |
| Human NMT2 | <1 | Not Reported |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the N-myristoylation signaling pathway and a general workflow for an NMT inhibition assay, providing a visual representation of the biological context and experimental design.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common NMT inhibition assays.
Fluorescence-Based NMT Inhibition Assay
This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) using a fluorescent probe.
Materials:
-
Recombinant NMT enzyme
-
Peptide substrate with an N-terminal glycine
-
Myristoyl-CoA
-
Test compound (e.g., piperidine-based inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT)
-
Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)
-
DMSO for compound dilution
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the desired concentration of the test compound. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the NMT enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the peptide substrate and Myristoyl-CoA.
-
Simultaneously, add the fluorescent probe (CPM) to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Radioactive NMT Inhibition Assay
This method quantifies NMT activity by measuring the incorporation of a radiolabeled myristoyl group into a peptide substrate.
Materials:
-
Recombinant NMT enzyme
-
Peptide substrate with an N-terminal glycine
-
[³H]-Myristoyl-CoA
-
Test compound
-
Assay buffer
-
Stop solution (e.g., trichloroacetic acid - TCA)
-
Scintillation cocktail
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the NMT enzyme, peptide substrate, and the test compound.
-
Initiate the reaction by adding [³H]-Myristoyl-CoA.
-
Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Terminate the reaction by adding the stop solution to precipitate the myristoylated peptide.
-
Transfer the reaction mixture to a glass fiber filter mat to capture the precipitated peptide.
-
Wash the filter mat to remove unincorporated [³H]-Myristoyl-CoA.
-
Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the level of [³H] incorporation for each compound concentration and calculate the IC50 value.
Conclusion
The data presented in this guide highlights the potent inhibitory activity of piperidine-containing compounds against N-myristoyltransferase. The representative compound demonstrates efficacy in the low nanomolar range, comparable to the established inhibitor DDD85646. While IMP-1088 remains the most potent inhibitor with sub-nanomolar activity, the findings underscore the potential of the piperidine scaffold as a promising starting point for the development of novel NMT inhibitors. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own benchmarking studies and further explore the therapeutic potential of this class of compounds. Further investigation into the structure-activity relationship of 1-piperidinethiocarboxamide and its derivatives is warranted to fully elucidate their potential as NMT-targeted therapeutics.
Head-to-Head Comparison of 1-Piperidinethiocarboxamide and its Enantiomers: A Data Gap in Current Research
For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. Enantiomers, mirror-image isomers of a chiral compound, can exhibit significantly different pharmacological and toxicological profiles. However, a comprehensive head-to-head comparison of the enantiomers of 1-Piperidinethiocarboxamide is currently absent from the scientific literature. This guide aims to highlight this critical data gap and provide a framework for future research by outlining the necessary experimental data and protocols required for a thorough evaluation.
While the parent compound, this compound, is known as a versatile building block in organic synthesis and is of interest in pharmacological research, there is a conspicuous absence of studies detailing the separation and individual biological evaluation of its potential enantiomers. The thiocarboxamide functional group attached to the piperidine ring creates a chiral center, leading to the existence of (R)- and (S)-1-Piperidinethiocarboxamide. The differential interaction of these enantiomers with chiral biological targets such as enzymes and receptors could lead to variations in efficacy, potency, and side-effect profiles.
The Path Forward: A Call for Experimental Data
To address this knowledge gap, a systematic investigation into the synthesis, chiral separation, and comparative biological evaluation of the enantiomers of this compound is required. The following sections detail the hypothetical experimental data and protocols that would be essential for such a comparison.
Data Presentation: Towards a Comparative Analysis
Meaningful comparison of the racemic mixture and its individual enantiomers would necessitate the generation of quantitative data across several key parameters. This data would ideally be presented in clear, structured tables for easy interpretation.
Table 1: Physicochemical Properties of this compound and its Enantiomers
| Property | Racemic this compound | (R)-1-Piperidinethiocarboxamide | (S)-1-Piperidinethiocarboxamide |
| Molecular Formula | C₆H₁₂N₂S | C₆H₁₂N₂S | C₆H₁₂N₂S |
| Molecular Weight | 144.24 g/mol | 144.24 g/mol | 144.24 g/mol |
| Melting Point (°C) | Data Needed | Data Needed | Data Needed |
| Optical Rotation ([α]D) | 0° | Data Needed | Data Needed |
| Solubility (e.g., in PBS, DMSO) | Data Needed | Data Needed | Data Needed |
| pKa | Data Needed | Data Needed | Data Needed |
Table 2: Comparative In Vitro Biological Activity
| Assay Type | Target | Racemic Mixture (IC₅₀/EC₅₀, µM) | (R)-Enantiomer (IC₅₀/EC₅₀, µM) | (S)-Enantiomer (IC₅₀/EC₅₀, µM) | Eudismic Ratio |
| Enzyme Inhibition | e.g., Kinase, Protease | Data Needed | Data Needed | Data Needed | Data Needed |
| Receptor Binding | e.g., GPCR, Ion Channel | Data Needed | Data Needed | Data Needed | Data Needed |
| Antimicrobial Activity | e.g., E. coli, S. aureus | Data Needed (MIC, µg/mL) | Data Needed (MIC, µg/mL) | Data Needed (MIC, µg/mL) | Data Needed |
| Cytotoxicity | e.g., HeLa, HepG2 cells | Data Needed (CC₅₀, µM) | Data Needed (CC₅₀, µM) | Data Needed (CC₅₀, µM) | Data Needed |
Table 3: Comparative In Vivo Pharmacokinetic Properties (Rodent Model)
| Parameter | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| Bioavailability (%) | Data Needed | Data Needed | Data Needed |
| Half-life (t₁/₂) | Data Needed | Data Needed | Data Needed |
| Cₘₐₓ | Data Needed | Data Needed | Data Needed |
| AUC | Data Needed | Data Needed | Data Needed |
| Clearance (CL) | Data Needed | Data Needed | Data Needed |
| Volume of Distribution (Vd) | Data Needed | Data Needed | Data Needed |
Experimental Protocols: A Methodological Framework
Detailed and reproducible experimental protocols are the cornerstone of robust scientific comparison. The following outlines the necessary methodologies.
Synthesis and Chiral Resolution of this compound Enantiomers
Objective: To synthesize racemic this compound and resolve it into its individual (R)- and (S)-enantiomers.
Protocol:
-
Synthesis of Racemic this compound: A potential synthetic route involves the reaction of piperidine with a thiocarbonyl transfer reagent, such as thiophosgene or by reacting piperidine-1-carbodithioic acid with an amine source. The reaction would be monitored by Thin Layer Chromatography (TLC) and the product purified by column chromatography.
-
Chiral Resolution:
-
Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts. These salts can then be separated by fractional crystallization based on their different solubilities. Subsequent acidification or basification will yield the pure enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilize a chiral stationary phase (CSP) column to separate the enantiomers. The choice of the CSP and mobile phase would need to be optimized.
-
Determination of Enantiomeric Purity
Objective: To confirm the enantiomeric excess (ee) of the separated (R)- and (S)-enantiomers.
Protocol:
-
Chiral HPLC: An analytical chiral HPLC method would be developed using a suitable chiral column. The peak areas of the two enantiomers would be integrated to calculate the enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce chemical shift differences between enantiomers in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.
In Vitro Biological Assays
Objective: To compare the biological activity of the racemic mixture and the individual enantiomers.
Protocol (Example: Enzyme Inhibition Assay):
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the racemic mixture and the purified (R)- and (S)-enantiomers in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a microplate, combine the enzyme, substrate, and test compounds at various concentrations. Include appropriate controls (no compound, no enzyme).
-
Detection: Measure the enzyme activity by monitoring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Mandatory Visualizations
To facilitate a clear understanding of the proposed research, the following diagrams illustrate key workflows and concepts.
Reproducibility of Experiments Using Piperidine-based Thiocarboxamides: A Comparative Guide
Introduction to Reproducibility in Preclinical Research
The reproducibility of experimental results is a cornerstone of scientific discovery, yet it remains a significant challenge in preclinical research. Factors such as the purity of synthesized compounds, subtle variations in experimental protocols, and differences in biological reagents can all contribute to a lack of reproducibility. This guide aims to provide an objective comparison of the performance of piperidine-based thiocarboxamides and their analogues, supported by experimental data and detailed protocols, to aid researchers in designing robust and reproducible experiments.
Performance Comparison of Thiophene Carboxamide and Thiourea Derivatives
The following tables summarize the in vitro biological activity of various thiophene carboxamide and thiourea derivatives from published studies. This data can serve as a benchmark for researchers working with similar compounds.
Anticancer Activity of Thiophene Carboxamide Derivatives
| Compound ID | Target Cell Line | Activity Metric | Value (µM) | Reference |
| 2b | Hep3B | IC50 | 5.46 | [1] |
| 2d | Hep3B | IC50 | 8.85 | [1] |
| 2e | Hep3B | IC50 | 12.58 | [1][2] |
| MB-D2 | A375 | % Cell Viability at 100 µM | 11.74% | [3] |
| MB-D2 | MCF-7 | % Cell Viability at 100 µM | 38.93% | [3] |
| MB-D2 | HT-29 | % Cell Viability at 100 µM | 30.6% | [3] |
| 13c | M. tb (DS) | MIC | 6.55 | [4] |
| 13d | M. tb (DS) | MIC | 7.11 | [4] |
Anti-Leishmanial Activity of Thiourea Derivatives
| Compound ID | Parasite Form | Activity Metric | Value (µM) | Reference |
| 3e | Amastigote | IC50 | 4.9 ± 1.2 | [5] |
| 5i | Promastigote | IC50 | 6.9 ± 2.0 | [5] |
| Miltefosine (Control) | Amastigote | IC50 | 7.5 ± 1.2 | [5] |
Experimental Protocols
To ensure the reproducibility of experimental findings, it is crucial to follow detailed and well-documented protocols. Below are methodologies for key experiments cited in this guide.
Synthesis of Thiophene Carboxamide Derivatives
A general protocol for the synthesis of ortho-amino thiophene carboxamide derivatives is as follows:
-
Reaction Setup: A mixture of the starting materials is prepared in a suitable solvent (e.g., dichloromethane/methanol).
-
Microwave-Assisted Synthesis: The reaction mixture is subjected to microwave irradiation to facilitate the reaction.
-
Purification: The crude product is purified using techniques such as column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol, 9.5:0.5 v/v).[6]
-
Characterization: The structure and purity of the final compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).[3][6]
In Vitro Anticancer Activity Evaluation (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Cancer cell lines (e.g., Hep3B, A375, MCF-7) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well and the plates are incubated to allow for the conversion of the MTS tetrazolium compound to a colored formazan product by viable cells.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically 490 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[1]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz can help to clarify complex experimental workflows and biological pathways, improving the clarity and reproducibility of the research.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: A simplified signaling pathway illustrating the mechanism of action for tubulin polymerization inhibitors.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of Piperidine-Based FAAH Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its presence in a multitude of approved therapeutics. Within this broad class, piperidine-4-carboxamide derivatives have emerged as a particularly fruitful area of research for the development of selective enzyme inhibitors. This guide provides a comparative analysis of the selectivity profile of piperidine-based inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1] Inhibition of FAAH increases the endogenous levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1] Consequently, the development of selective FAAH inhibitors is a major focus in drug discovery.
This guide will use the well-characterized piperidine urea inhibitor, PF-3845, as a primary example to illustrate the assessment of a selectivity profile. We will compare its activity against its primary target with its activity against other related enzymes and provide the experimental context for these findings.
Quantitative Selectivity Profile of PF-3845
The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential for off-target side effects. An ideal inhibitor will potently inhibit its intended target while having minimal activity against other related proteins. The following table summarizes the inhibitory activity of PF-3845 against FAAH and other key serine hydrolases.
| Target Enzyme | Inhibitor | IC50 / Activity | Selectivity vs. FAAH | Reference |
| Primary Target | ||||
| Fatty Acid Amide Hydrolase (FAAH) | PF-3845 | kinact/Ki ~800 M-1s-1 | - | [2] |
| Off-Targets | ||||
| Monacylglycerol Lipase (MAGL) | PF-3845 | No significant inhibition | >1000-fold | [3] |
| α/β-hydrolase domain containing 6 (ABHD6) | PF-3845 | No significant inhibition | >1000-fold | [3] |
| Other Serine Hydrolases | PF-3845 | No discernible activity | Highly Selective | [4] |
| Cannabinoid Receptor 1 (CB1) | PF-3845 | No affinity | - | [3] |
| Cannabinoid Receptor 2 (CB2) | PF-3845 | No affinity | - | [3] |
Table 1: Selectivity profile of the piperidine urea FAAH inhibitor PF-3845. The table highlights the potent and selective nature of this compound against its primary target, FAAH, with minimal to no activity against other related serine hydrolases and cannabinoid receptors.
Signaling Pathway and Mechanism of Action
FAAH plays a crucial role in regulating the endocannabinoid signaling pathway. The diagram below illustrates the canonical pathway and the mechanism of action for a covalent FAAH inhibitor like PF-3845.
Caption: FAAH Signaling and Inhibition.
The diagram illustrates that anandamide (AEA) is synthesized in the postsynaptic neuron and acts as a retrograde messenger, binding to presynaptic CB1 receptors to inhibit neurotransmitter release. FAAH in the postsynaptic neuron terminates this signal by hydrolyzing AEA. Covalent inhibitors like PF-3845 irreversibly bind to and inactivate FAAH, leading to an accumulation of AEA and enhanced endocannabinoid signaling.[2]
Experimental Protocols
The determination of an inhibitor's selectivity profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments used to characterize FAAH inhibitors.
Protocol 1: Fluorescence-Based FAAH Inhibition Assay
This assay is a common method for screening and determining the potency of FAAH inhibitors in a high-throughput format.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH enzyme
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[5]
-
FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Test Compounds (e.g., PF-3845) and Controls (e.g., URB597) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in ice-cold Assay Buffer.
-
Assay Plate Setup:
-
Control Wells: Add Assay Buffer, FAAH enzyme, and DMSO (vehicle).
-
Inhibitor Wells: Add Assay Buffer, FAAH enzyme, and the test compound at various concentrations.
-
Background Wells: Add Assay Buffer and DMSO (no enzyme).
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme. This step is particularly crucial for irreversible inhibitors.[6]
-
Reaction Initiation: Add the AAMCA substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) in a kinetic mode for 10-60 minutes at 37°C.[7]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a fluorescence-based FAAH inhibition assay.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample (e.g., cell lysate or tissue homogenate).
Principle: ABPP utilizes active site-directed chemical probes that covalently label entire classes of enzymes. By pre-incubating the proteome with an inhibitor, the subsequent labeling of a target enzyme by the probe will be blocked if the inhibitor binds to the same active site. The protein-probe complexes are then detected, typically by fluorescence gel imaging or mass spectrometry, to quantify the extent of target engagement and off-target binding.
Materials:
-
Biological Sample: Brain tissue homogenate or cell lysate
-
Test Inhibitor (e.g., PF-3845)
-
Broad-spectrum serine hydrolase probe (e.g., FP-rhodamine)
-
SDS-PAGE gels and imaging system
-
Mass spectrometer for proteomic analysis (optional, for target identification)
Procedure:
-
Proteome Preparation: Prepare a tissue homogenate or cell lysate containing the active enzymes of interest.
-
Inhibitor Incubation: Aliquots of the proteome are incubated with varying concentrations of the test inhibitor or a vehicle control.
-
Probe Labeling: The active site-directed probe (e.g., FP-rhodamine) is added to the proteome samples and incubated to allow for covalent labeling of active serine hydrolases.
-
SDS-PAGE Analysis: The labeled proteins are separated by size using SDS-PAGE.
-
Fluorescence Gel Scanning: The gel is scanned to visualize the fluorescently labeled enzymes. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the control indicates that the inhibitor has bound to and blocked the labeling of that enzyme.
-
Mass Spectrometry (for target identification): For a more comprehensive analysis, the labeled proteins can be identified and quantified using mass spectrometry-based proteomics.
The high selectivity of PF-3845 was confirmed using in vivo ABPP, where the inhibitor was administered to animals, and their brain tissues were subsequently analyzed. This demonstrated complete inhibition of FAAH with no detectable inhibition of other serine hydrolases.[2]
Caption: General workflow for Activity-Based Protein Profiling (ABPP).
Conclusion
The selectivity profile of a drug candidate is a critical aspect of its preclinical evaluation. As demonstrated with the piperidine-based FAAH inhibitor PF-3845, a combination of in vitro enzymatic assays and in-proteome techniques like ABPP provides a comprehensive assessment of a compound's specificity. The piperidine-4-carboxamide scaffold and its derivatives continue to be a valuable starting point for the design of potent and selective enzyme inhibitors for a variety of therapeutic targets. The experimental protocols outlined in this guide provide a foundational framework for researchers to assess the selectivity of their own novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Piperidinethiocarboxamide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of 1-Piperidinethiocarboxamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks to personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and prevent the chemical from coming into contact with skin, eyes, or clothing.
II. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved waste disposal plant.[1] Do not discharge this chemical into drains or the environment.[2]
-
Containment:
-
Carefully collect the this compound waste, whether it is in solid form or in a solution.
-
For spills, sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, dry sand). Avoid generating dust.[2]
-
-
Packaging:
-
Place the contained waste into a suitable, clearly labeled, and closed container. The container should be compatible with the chemical and properly sealed to prevent leaks.
-
-
Labeling:
-
Label the waste container with the full chemical name: "this compound" and any other components of the waste mixture. Include appropriate hazard symbols as per your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure chemical waste storage area. This area should be cool, dry, and well-ventilated, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[3]
-
Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any known hazards.
-
III. Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material and place it in a designated waste container.
-
For liquid spills, use an inert absorbent material to contain and collect the spill.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the decontamination materials for disposal as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department in accordance with your institution's policies.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Laboratory Personnel: A Guide to Handling 1-Piperidinethiocarboxamide
For Immediate Reference: Essential Safety and Handling Protocols for Researchers
This guide provides critical safety and logistical information for the handling of 1-Piperidinethiocarboxamide, a compound utilized in drug development and scientific research. Adherence to these protocols is paramount to ensure a safe laboratory environment and minimize exposure risks for all personnel. This document outlines personal protective equipment (PPE) requirements, emergency first aid procedures, and detailed plans for operational handling and waste disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed.[1][2] While comprehensive toxicological data is limited, it is prudent to handle this compound with a high degree of caution. A thorough risk assessment should be conducted for any specific procedures involving this chemical.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes and dust. A face shield offers an additional layer of protection.[3][4] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[3] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[3][5] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[3][5] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement, particularly when handling the powder form or if there is a risk of aerosolization.[3] |
Table 2: NFPA 704 Hazard Ratings
| Category | Rating | Description |
| Health | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[1] |
| Flammability | 1 | Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur.[1] |
| Instability/Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[1] |
Operational and Disposal Plans: Step-by-Step Guidance
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid the formation of dust and aerosols when handling the solid compound.[1][2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Disposal:
-
All disposable PPE and materials contaminated with this compound should be considered hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations through a licensed hazardous waste management company.[2] Do not empty into drains.[1][7]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[1][2]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]
Spill Response: In the event of a spill, follow the established cleanup protocol to mitigate exposure and environmental contamination. All personnel involved in the cleanup must wear the appropriate PPE as detailed in Table 1.
Caption: Workflow for handling a spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
